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Core Science & Biosynthesis

Foundational

2-(1H-Imidazol-5-yl)piperazine chemical structure and physicochemical properties

An In-depth Technical Guide to 2-(1H-Imidazol-5-yl)piperazine: Structure, Properties, and Synthetic Strategies Abstract This technical guide provides a comprehensive overview of the chemical scaffold 2-(1H-Imidazol-5-yl)...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 2-(1H-Imidazol-5-yl)piperazine: Structure, Properties, and Synthetic Strategies

Abstract

This technical guide provides a comprehensive overview of the chemical scaffold 2-(1H-Imidazol-5-yl)piperazine, a heterocyclic compound of significant interest to researchers, medicinal chemists, and drug development professionals. While this specific constitutional isomer is not extensively documented in current scientific literature, this whitepaper consolidates fundamental principles, predictive data, and logical synthetic pathways to serve as a foundational resource. By dissecting the constituent imidazole and piperazine moieties, we will explore the molecule's predicted physicochemical properties, propose a robust synthetic protocol, and discuss its potential pharmacological relevance in the context of modern drug discovery.

Introduction: The Imidazole-Piperazine Scaffold

The fusion of an imidazole ring and a piperazine ring into a single molecular entity creates a scaffold with immense potential in medicinal chemistry. The piperazine moiety is a privileged structure in drug design, known for its ability to improve aqueous solubility and act as a versatile linker, often interacting with biological targets through its two nitrogen atoms.[1] Similarly, the imidazole ring is a cornerstone of many pharmaceuticals and biologically active molecules, participating in hydrogen bonding and coordination with metal ions, and serving as a key component in numerous enzymatic reactions.

This guide focuses specifically on the 2-(1H-Imidazol-5-yl)piperazine isomer, where the piperazine ring is directly attached to the C5 position of the imidazole ring. The lack of specific experimental data for this compound necessitates a predictive and theoretical approach. This document aims to bridge that knowledge gap by providing a scientifically grounded framework for its synthesis, characterization, and potential applications, empowering researchers to explore this promising chemical space.

Chemical Structure and Nomenclature

The unambiguous identification of a molecule is paramount for scientific communication and research. This section details the structural representation and naming conventions for 2-(1H-Imidazol-5-yl)piperazine.

  • IUPAC Name: 2-(1H-Imidazol-5-yl)piperazine

  • Canonical SMILES: C1CNCC(NC1)C2=CN=CN2

  • InChI: InChI=1S/C7H12N4/c1-2-9-7(11-5-9)6-3-8-4-10-6/h3-4,7,9H,1-2,5H2,(H,8,10)

  • Molecular Formula: C₇H₁₂N₄

  • Molecular Weight: 152.20 g/mol

Below is a two-dimensional representation of the chemical structure, generated to clarify atomic connectivity.

Caption: 2D structure of 2-(1H-Imidazol-5-yl)piperazine.

Predicted Physicochemical Properties

In the absence of experimental data, computational methods provide valuable estimates of a molecule's physicochemical properties, which are critical for predicting its pharmacokinetic behavior (Absorption, Distribution, Metabolism, and Excretion - ADME).[2] The following table summarizes the predicted properties for 2-(1H-Imidazol-5-yl)piperazine.

PropertyPredicted ValueSignificance in Drug Development
Molecular Weight 152.20 g/mol Conforms to Lipinski's Rule of Five (<500 Da), suggesting good potential for oral bioavailability.
pKa Basic pKa₁: ~8.5 (Piperazine N) Basic pKa₂: ~6.0 (Imidazole N) Basic pKa₃: ~3.5 (Piperazine N)The molecule will be predominantly protonated at physiological pH (7.4), which typically increases aqueous solubility but may decrease passive membrane permeability.[3]
logP (Octanol/Water) -1.0 to -0.5The negative value indicates high hydrophilicity, suggesting good solubility in aqueous media but potentially poor passive diffusion across lipid membranes.[4]
Aqueous Solubility (logS) > -2.0Predicted to be highly soluble in water, which is advantageous for formulation but may present challenges for blood-brain barrier penetration.[5]
Topological Polar Surface Area (TPSA) ~65 ŲThe value is within the range generally associated with good oral bioavailability (<140 Ų).
Hydrogen Bond Donors 3The N-H groups on both rings are available for hydrogen bonding, which can enhance target binding and solubility.
Hydrogen Bond Acceptors 3The nitrogen atoms can accept hydrogen bonds, contributing to interactions with biological macromolecules and water.

Note: These values are estimates from various computational algorithms and should be confirmed experimentally.[6]

Proposed Synthetic Pathway

While a definitive, experimentally validated synthesis for 2-(1H-Imidazol-5-yl)piperazine is not documented, a plausible and robust synthetic route can be proposed based on established methodologies in heterocyclic chemistry. A logical approach involves the palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination) of a 5-haloimidazole derivative with a mono-protected piperazine.[7]

Step-by-Step Methodology

Step 1: Synthesis of a 5-Haloimidazole Precursor (e.g., 5-Bromo-1H-imidazole)

  • Start with a commercially available imidazole.

  • Protect the N1 position, for example, with a trityl (Tr) or tosyl (Ts) group to direct subsequent halogenation.

  • Perform bromination at the C5 position using a suitable brominating agent like N-Bromosuccinimide (NBS) in a solvent such as acetonitrile.

  • The N1 protecting group can be removed at this stage or after the coupling reaction.

Step 2: Mono-protection of Piperazine

  • React commercially available piperazine with one equivalent of a protecting group precursor, such as di-tert-butyl dicarbonate (Boc₂O), in a suitable solvent like dichloromethane (DCM) to yield mono-Boc-piperazine. This ensures that only one of the piperazine nitrogens participates in the subsequent coupling reaction.

Step 3: Palladium-Catalyzed C-N Cross-Coupling

  • Combine the 5-bromo-1-(protected)-imidazole (1 equivalent) and mono-Boc-piperazine (1.1-1.2 equivalents) in an appropriate solvent (e.g., toluene or dioxane).

  • Add a palladium catalyst (e.g., Pd₂(dba)₃, ~2-5 mol%) and a suitable phosphine ligand (e.g., Xantphos or BINAP, ~4-10 mol%).[8]

  • Add a base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), to facilitate the reaction.

  • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) until the starting materials are consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, perform an aqueous workup and purify the resulting protected product by column chromatography.

Step 4: Deprotection

  • Dissolve the purified Boc-protected intermediate in a suitable solvent (e.g., DCM or 1,4-dioxane).

  • Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, to cleave the Boc protecting group.

  • Stir at room temperature until the reaction is complete.

  • Evaporate the solvent and excess acid. The final product, 2-(1H-Imidazol-5-yl)piperazine, will be obtained as a salt (e.g., trifluoroacetate or hydrochloride), which can be neutralized or used as is.

G cluster_0 Step 1 & 2: Precursor Synthesis cluster_1 Step 3: Pd-Catalyzed Coupling cluster_2 Step 4: Deprotection 5-Bromo-1H-imidazole 5-Bromo-1H-imidazole Coupling Buchwald-Hartwig Amination (Pd Catalyst, Ligand, Base) 5-Bromo-1H-imidazole->Coupling Mono-Boc-piperazine Mono-Boc-piperazine Mono-Boc-piperazine->Coupling Intermediate Protected Intermediate: 2-(1H-Imidazol-5-yl)-4-Boc-piperazine Coupling->Intermediate Deprotection Acidic Cleavage (TFA or HCl) Intermediate->Deprotection FinalProduct 2-(1H-Imidazol-5-yl)piperazine Deprotection->FinalProduct

Caption: Proposed workflow for the synthesis of the target molecule.

Hypothetical Spectroscopic Characterization

For researchers who successfully synthesize this compound, spectroscopic analysis is essential for structural confirmation. The following are the expected key features:

  • ¹H NMR (in D₂O or DMSO-d₆):

    • Imidazole Protons: Two singlets in the aromatic region (~7.0-8.0 ppm), corresponding to the C2-H and C4-H protons of the imidazole ring.

    • Piperazine Protons: A complex set of multiplets in the aliphatic region (~2.5-4.0 ppm) corresponding to the eight protons of the piperazine ring. The proton on the carbon attached to the imidazole ring (C2 of piperazine) would likely appear as a distinct multiplet.

    • N-H Protons: Broad signals that may exchange with solvent (if D₂O is used). In DMSO-d₆, three N-H signals would be expected.

  • ¹³C NMR (in D₂O or DMSO-d₆):

    • Imidazole Carbons: Three signals in the aromatic/heteroaromatic region (~115-140 ppm).

    • Piperazine Carbons: Typically three or four signals in the aliphatic region (~40-60 ppm), depending on symmetry.

  • Mass Spectrometry (ESI+):

    • The primary ion expected would be the protonated molecule [M+H]⁺ at an m/z of approximately 153.11.

Pharmacological and Drug Development Context

The combination of imidazole and piperazine moieties is prevalent in a wide range of biologically active compounds. This suggests that 2-(1H-Imidazol-5-yl)piperazine could serve as a valuable scaffold for developing novel therapeutics.

  • Anticancer Potential: Many piperazine derivatives exhibit anticancer properties by targeting various kinases and cellular pathways. The imidazole component can also contribute to kinase inhibition through hydrogen bonding with the hinge region of the enzyme's active site.

  • Antimicrobial Activity: Both imidazole and piperazine rings are found in numerous antifungal and antibacterial agents. The basic nitrogens of the piperazine ring can interact with microbial cell membranes, while the imidazole can interfere with essential metabolic pathways.[9]

  • Central Nervous System (CNS) Activity: The piperazine scaffold is a well-known "neurophore" present in many antipsychotic and antidepressant drugs. While the predicted high polarity of the title compound may limit passive blood-brain barrier penetration, it could be a target for active transport or be modified to enhance CNS exposure.

G Scaffold 2-(1H-Imidazol-5-yl)piperazine Properties Physicochemical Properties (Solubility, Basicity) Scaffold->Properties Applications Potential Therapeutic Areas Properties->Applications Oncology Oncology Applications->Oncology Infectious_Disease Infectious Disease Applications->Infectious_Disease CNS_Disorders CNS Disorders Applications->CNS_Disorders

Caption: Relationship between the core scaffold and potential applications.

Conclusion and Future Directions

2-(1H-Imidazol-5-yl)piperazine represents an intriguing, yet underexplored, chemical entity with significant potential as a building block in drug discovery. This guide has provided a foundational understanding of its structure, predicted physicochemical properties, and a viable synthetic strategy. The inherent properties of the imidazole and piperazine rings suggest that this scaffold could be a valuable starting point for developing novel agents in oncology, infectious diseases, and neurology.

The immediate future direction is clear: the experimental validation of the proposed synthesis is the critical next step. Successful synthesis would enable the precise measurement of its physicochemical properties, spectroscopic characterization, and, most importantly, its evaluation in a range of biological assays. Such empirical data would be invaluable for validating the predictive models and unlocking the true therapeutic potential of this promising molecule.

References

  • Synthesis and Biological Evaluation of Imidazo[2,1-b]Thiazole based Sulfonyl Piperazines as Novel Carbonic Anhydrase II Inhibitors. (n.d.). PMC. Retrieved March 27, 2026, from [Link]

  • Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. (2012, September 24). PMC. Retrieved March 27, 2026, from [Link]

  • Bergazin, T. D. (n.d.). Advancing physicochemical property predictions in computational drug discovery. eScholarship, University of California. Retrieved March 27, 2026, from [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2016, September 30). Chemical Reviews. Retrieved March 27, 2026, from [Link]

  • CN1629146A - A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives. (n.d.). Google Patents.
  • On-line Software - Virtual Computational Chemistry Laboratory. (n.d.). vcclab.org. Retrieved March 27, 2026, from [Link]

  • MoKa - pKa modelling - Molecular Discovery. (n.d.). moldiscovery.com. Retrieved March 27, 2026, from [Link]

  • Visible-Light-Driven CarboxyLic Amine Protocol (CLAP) for the Synthesis of 2-Substituted Piperazines under Batch and Flow Conditions. (2020, June 23). Organic Letters. Retrieved March 27, 2026, from [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023, June 20). PMC. Retrieved March 27, 2026, from [Link]

  • Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. (n.d.). MIT Open Access Articles. Retrieved March 27, 2026, from [Link]

  • Synthesis of piperazines - Organic Chemistry Portal. (n.d.). organic-chemistry.org. Retrieved March 27, 2026, from [Link]

  • Rowan's Free Online pKa Calculator. (n.d.). Rowan. Retrieved March 27, 2026, from [Link]

  • Instant Cheminformatics Solutions - Chemicalize. (n.d.). chemicalize.com. Retrieved March 27, 2026, from [Link]

  • Online Chemical Modeling Environment. (n.d.). ochem.eu. Retrieved March 27, 2026, from [Link]

  • Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. (n.d.). ijpsonline.com. Retrieved March 27, 2026, from [Link]

  • Review Paper Synthesis of Imidazole Derivatives: Methods and Biological Activities. (2024, April 15). ijarsct.co.in. Retrieved March 27, 2026, from [Link]

  • Piperazine amides with desirable solubility, physicochemical and drug-like properties. (2023, May 19). Semantic Scholar. Retrieved March 27, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles. (2014, September 19). PubMed. Retrieved March 27, 2026, from [Link]

  • General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. (2022, March 20). MDPI. Retrieved March 27, 2026, from [Link]

  • Catalytic Synthesis of 1,2,4,5-Tetrasubstituted 1H-Imidazole Derivatives. (n.d.). SciSpace. Retrieved March 27, 2026, from [Link]

  • Bergazin, T. D. (n.d.). Advancing physicochemical property predictions in computational drug discovery. eScholarship, University of California. Retrieved March 27, 2026, from [Link]

  • Chapter 2 Review of Literature 2 . 1 Predicting physicochemical Properties from structure at preclinical stage. (n.d.). Semantic Scholar. Retrieved March 27, 2026, from [Link]

  • Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. (n.d.). PMC. Retrieved March 27, 2026, from [Link]

  • ADME-Toxpredictions of 3-benzimidazol-1-yl-1-(4-phenyl piperazine. (n.d.). ijccts.org. Retrieved March 27, 2026, from [Link]

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Exploratory

Mechanism of action of 2-(1H-Imidazol-5-yl)piperazine in biological assays

An In-Depth Technical Guide to the Mechanism of Action of 2-(1H-Imidazol-5-yl)piperazine in Biological Assays Introduction: Deconstructing the Imidazole-Piperazine Scaffold The compound 2-(1H-Imidazol-5-yl)piperazine rep...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mechanism of Action of 2-(1H-Imidazol-5-yl)piperazine in Biological Assays

Introduction: Deconstructing the Imidazole-Piperazine Scaffold

The compound 2-(1H-Imidazol-5-yl)piperazine represents a fascinating molecular architecture for researchers in drug discovery. Its structure is a conjunction of two critical pharmacophoric moieties: an imidazole ring and a piperazine ring. The piperazine heterocycle is a privileged scaffold, renowned for its presence in numerous clinically successful drugs due to its versatile synthetic handles and ability to engage with a wide range of biological targets.[1][2] The imidazole group, a key component of the amino acid histidine, is also a cornerstone in medicinal chemistry, frequently involved in crucial binding interactions with receptors and enzymes.[3]

The combination of these two rings, specifically the linkage of an imidazole to a piperazine, strongly suggests a high affinity for histamine receptors.[4] Based on extensive structure-activity relationship (SAR) studies of analogous compounds, the most probable biological target for 2-(1H-Imidazol-5-yl)piperazine is the Histamine H3 Receptor (H3R) . This guide will, therefore, elucidate the compound's mechanism of action through the lens of an H3R antagonist/inverse agonist, providing the foundational science and practical methodologies to validate this hypothesis.

PART 1: The Core Mechanism of Action at the Histamine H3 Receptor

The Histamine H3 Receptor: A Master Regulator in the CNS

The Histamine H3 receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS).[5][6] It functions primarily as a presynaptic autoreceptor on histaminergic neurons, where its activation by histamine provides a negative feedback signal, inhibiting further synthesis and release of histamine.[5][7]

Furthermore, H3Rs act as heteroreceptors on a wide variety of non-histaminergic neurons, including those releasing acetylcholine, dopamine, norepinephrine, and serotonin.[5][7] By activating these heteroreceptors, histamine can suppress the release of these crucial neurotransmitters. This dual role as an autoreceptor and a heteroreceptor positions the H3R as a critical modulator of sleep-wake cycles, cognition, and sensory processing.[6]

Molecular Signaling Cascade of the H3 Receptor

The H3R is constitutively active, meaning it exhibits a basal level of signaling even in the absence of an agonist.[6] It couples primarily to the inhibitory Gαi/o subunit of the heterotrimeric G-protein complex.[5]

  • Canonical Pathway (cAMP Inhibition) : Upon activation by an agonist (like histamine), the Gαi/o subunit inhibits the enzyme adenylyl cyclase (AC). This action leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[8][9] The reduction in cAMP subsequently downregulates the activity of Protein Kinase A (PKA) and the pro-survival transcription factor CREB.[8]

  • βγ-Subunit Mediated Pathways : The Gβγ subunits, which dissociate from Gαi/o upon receptor activation, can modulate other effectors. They have been shown to interact with N-type voltage-gated calcium channels, reducing Ca2+ influx and thereby directly inhibiting neurotransmitter release.[5] They can also activate pathways such as the mitogen-activated protein kinase (MAPK/ERK) cascade, often through transactivation of receptor tyrosine kinases like the EGFR.[10]

As an antagonist, 2-(1H-Imidazol-5-yl)piperazine would competitively bind to the H3R and block the effects of histamine. More likely, given the high constitutive activity of the H3R, it would function as an inverse agonist , binding to the receptor and suppressing its basal signaling activity, leading to an increase in cAMP levels from their suppressed baseline.

Visualizing the H3 Receptor Signaling Pathway

The following diagram illustrates the downstream effects of H3R activation and the proposed point of intervention for an antagonist/inverse agonist like 2-(1H-Imidazol-5-yl)piperazine.

H3R_Signaling cluster_intracellular Intracellular H3R Histamine H3 Receptor G_protein Gαi/o-βγ H3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Gαi/o inhibits Ca_Channel N-type Ca²⁺ Channel G_protein->Ca_Channel Gβγ inhibits ERK MAPK/ERK Pathway G_protein->ERK Gβγ activates cAMP cAMP AC->cAMP Converts ATP to Neurotransmitter_Release Neurotransmitter Release Ca_Channel->Neurotransmitter_Release Ca²⁺ influx triggers Histamine Histamine (Agonist) Histamine->H3R Activates Antagonist 2-(1H-Imidazol-5-yl)piperazine (Antagonist/Inverse Agonist) Antagonist->H3R Blocks PKA PKA cAMP->PKA Activates

Caption: H3R Signaling and Antagonist Action.

PART 2: Methodologies for Mechanistic Validation

To confirm that 2-(1H-Imidazol-5-yl)piperazine acts as a potent and selective H3R antagonist/inverse agonist, a tiered approach of in-vitro biological assays is required. Each protocol is designed as a self-validating system with appropriate controls.

Assay 1: Radioligand Binding Assay (Target Engagement & Affinity)

This assay directly measures the ability of the test compound to displace a known radioactive ligand from the H3 receptor, providing its binding affinity (Ki).

Principle: Competitive binding between the unlabeled test compound and a radiolabeled H3R-specific ligand (e.g., [³H]-Nα-methylhistamine) to receptors in a membrane preparation. The amount of bound radioactivity is inversely proportional to the affinity of the test compound.

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize rat brain cortex tissue (a rich source of H3Rs) in ice-cold buffer. Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in assay buffer.

  • Assay Setup: In a 96-well plate, add the following in order:

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • A fixed concentration of radioligand (e.g., [³H]-Nα-methylhistamine at its Kd concentration).

    • A range of concentrations of 2-(1H-Imidazol-5-yl)piperazine (e.g., 10⁻¹¹ M to 10⁻⁵ M).

    • Control wells:

      • Total Binding: No test compound.

      • Non-specific Binding (NSB): A high concentration of a known, potent H3R ligand (e.g., 10 µM thioperamide) to saturate all specific binding sites.[11]

  • Incubation: Add the prepared cell membranes to each well to initiate the binding reaction. Incubate at a controlled temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound. Wash the filters with ice-cold buffer to remove any remaining unbound ligand.

  • Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of specific binding).

    • Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for a Functional cAMP Assay.

PART 3: Data Interpretation and Expected Outcomes

For a compound like 2-(1H-Imidazol-5-yl)piperazine to be considered a potent and selective H3R antagonist, the data from these assays should align with a specific profile. The table below presents hypothetical, yet realistic, data for such a compound.

Assay TypeParameter MeasuredExpected ValueInterpretation
H3R Radioligand Binding Binding Affinity (Ki)< 50 nM The compound shows high affinity for the histamine H3 receptor.
Functional cAMP Assay Antagonist Potency (IC50)< 100 nM The compound effectively blocks the action of an H3R agonist in a cellular context.
Functional cAMP Assay Inverse Agonist ActivityYes (Efficacy > 20%) The compound actively suppresses the constitutive activity of the H3R, confirming inverse agonism.
Selectivity Panel Ki at H1R, H2R, H4R> 1000 nM The compound is highly selective for the H3R over other histamine receptor subtypes (>20-fold).
Neurotransmitter Release Antagonist Potency (pA2)> 7.0 The compound functionally antagonizes H3R-mediated inhibition of neurotransmitter release in native tissue. [11]

Conclusion: A Profile of a CNS-Active Agent

The structural features of 2-(1H-Imidazol-5-yl)piperazine strongly predict its function as a histamine H3 receptor antagonist/inverse agonist. This mechanism involves competitively binding to the H3R in the central nervous system, blocking the inhibitory feedback on histamine release and the modulation of other key neurotransmitters. [6]The net effect is an increase in the brain's histamine levels, which in turn enhances the release of pro-cognitive neurotransmitters like acetylcholine and dopamine. [12] The validation of this mechanism requires a systematic application of well-established in vitro assays, from direct target engagement in binding assays to functional cellular and tissue-based assays. The expected data profile—high affinity, potent functional antagonism, and clear selectivity—would confirm its identity as a promising H3R-targeting agent with potential therapeutic applications in disorders characterized by cognitive deficits or hypersomnolence, such as Alzheimer's disease and narcolepsy. [6]

References

  • Cai, W. et al. (2016). Agonist-induced activation of histamine H3 receptor signals to extracellular signal-regulated kinases 1 and 2 through PKC-, PLD-, and EGFR-dependent mechanisms. PubMed. Available at: [Link]

  • Pan, L. et al. (2022). Signaling pathways associated with the histamine H3 receptor. ResearchGate. Available at: [Link]

  • Moreno-Delgado, D. et al. (2020). The histamine H3 receptor modulates dopamine D2 receptor–dependent signaling pathways and mouse behaviors. Journal of Biological Chemistry. Available at: [Link]

  • Francis, H. et al. (2009). H3 Histamine Receptor–Mediated Activation of Protein Kinase Cα Inhibits the Growth of Cholangiocarcinoma In vitro and In vivo. AACR Journals. Available at: [Link]

  • Wikipedia. (n.d.). Histamine H3 receptor. Wikipedia. Available at: [Link]

  • Schlicker, E. et al. (1994). Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models. Naunyn-Schmiedeberg's Archives of Pharmacology. Available at: [Link]

  • Koguchi, A. et al. (2020). A Novel Potent and Selective Histamine H3 Receptor Antagonist Enerisant: In Vitro Profiles, In Vivo Receptor Occupancy, and Wake-Promoting and Procognitive Effects in Rodents. The Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Sadek, B. et al. (2016). Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. Frontiers in Neuroscience. Available at: [Link]

  • Ammelburg, M. et al. (2005). 2-(4-Alkylpiperazin-1-yl)quinolines as a New Class of Imidazole-Free Histamine H3 Receptor Antagonists. Journal of Medicinal Chemistry. Available at: [Link]

  • Krause, M. et al. (1998). Novel Partial Agonists for the Histamine H3 Receptor with High in Vitro and in Vivo Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Piperazine. Wikipedia. Available at: [Link]

  • Wikipedia. (n.d.). H3 receptor antagonist. Wikipedia. Available at: [Link]

  • ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • . (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists. . Available at: [Link]

  • Shackleford, D. et al. (2013). Imidazolopiperazines: Hit to Lead Optimization of New Antimalarial Agents. Journal of Medicinal Chemistry. Available at: [Link]

  • Walczyński, K. et al. (2009). Non-imidazole histamine H3 ligands, part IV: SAR of 1-[2-thiazol-5-yl-(2-aminoethyl)]-4-n-propylpiperazine derivatives. PubMed. Available at: [Link]

  • Nature. (2023). Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies. Nature. Available at: [Link]

  • Sciforum. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Sciforum. Available at: [Link]

  • IntechOpen. (n.d.). The Impact of Incorporation Piperazine on Biological Activities of Benzazoles. IntechOpen. Available at: [Link]

  • Pineda, J. et al. (2003). Synthesis and biological evaluation of new 2-(4,5-dihydro-1H-imidazol-2-yl)-3,4-dihydro-2H-1,4-benzoxazine derivatives as potential antihypertensive agents. PubMed. Available at: [Link]

  • ResearchGate. (2024). (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • ResearchGate. (2024). (PDF) Design, synthesis, and evaluation of anxiolytic activity of 2-(4-phenylpiperazin-1-yl)-1H-benz[d]imidazole and 2-(4-phenylpiperazin-1-methyl)-1H-benz[d]imidazole derivatives. ResearchGate. Available at: [Link]

  • IntechOpen. (2024). The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. IntechOpen. Available at: [Link]

  • Wu, T. et al. (2012). Imidazolopiperazines: Lead Optimization of the Second-Generation Antimalarial Agents. Journal of Medicinal Chemistry. Available at: [Link]

  • Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists. Available at: [Link]

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Sources

Foundational

Pharmacokinetic Profiling of 2-(1H-Imidazol-5-yl)piperazine Derivatives: Overcoming CYP450 and hERG Liabilities

Executive Summary The 2-(1H-Imidazol-5-yl)piperazine scaffold is a highly privileged pharmacophore in modern medicinal chemistry. Its unique geometry and electronic properties have been extensively leveraged in the devel...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-(1H-Imidazol-5-yl)piperazine scaffold is a highly privileged pharmacophore in modern medicinal chemistry. Its unique geometry and electronic properties have been extensively leveraged in the development of central nervous system (CNS) agents—such as dopamine D2 and serotonin 5-HT1A/2A receptor ligands for schizophrenia[1]—as well as in systemic anti-infective and anti-HIV developmental candidates[2].

Despite its target-binding versatility, this bifunctional scaffold presents profound pharmacokinetic (PK) and safety challenges. The juxtaposition of an electron-rich imidazole ring and a highly basic piperazine moiety creates a "perfect storm" for off-target liabilities, specifically Cytochrome P450 (CYP450) inhibition and human ether-à-go-go-related gene (hERG) channel blockade. This whitepaper provides an in-depth, mechanistic guide to profiling and optimizing the pharmacokinetics of these derivatives, ensuring that drug candidates can successfully navigate preclinical development.

Physicochemical Properties and ADME Implications

To effectively profile 2-(1H-Imidazol-5-yl)piperazine derivatives, one must first understand the causality between their structural features and their macroscopic pharmacokinetic behavior.

The Imidazole Ring: Heme Coordination and CYP Inhibition

The unsubstituted nitrogen (N3) of the imidazole ring possesses an available lone pair of electrons. In the active site of CYP450 enzymes (particularly CYP3A4 and CYP2D6), this nitrogen acts as a potent ligand, coordinating directly with the ferric heme iron (Fe^3+)[3][4]. This interaction leads to competitive, and occasionally mechanism-based (quasi-irreversible), inhibition[5]. If left unoptimized, this liability results in severe drug-drug interactions (DDIs) and non-linear pharmacokinetics in vivo[6].

The Piperazine Ring: Volume of Distribution and Cardiotoxicity

Piperazine is a basic amine with a typical pKa ranging from 8.5 to 9.5. At physiological pH (7.4), the ring is predominantly protonated (cationic).

  • Volume of Distribution (Vdss): Basic drugs exhibit high steady-state volumes of distribution because the positively charged amine interacts strongly with negatively charged membrane phospholipids and alpha-1-acid glycoprotein in the plasma[7][8]. Furthermore, basic amines are sequestered into acidic intracellular compartments (lysosomes) via ion-trapping[8].

  • hERG Liability: The protonated nitrogen of saturated rings like piperazine is a classic pharmacophore for hERG potassium channel blockade[9][10]. The cationic center interacts via cation- π bonding with aromatic residues (Tyr652 and Phe656) deep within the hERG channel pore, posing a significant risk for QT interval prolongation and fatal arrhythmias (Torsades de pointes)[9][11].

Mechanism Scaffold 2-(1H-Imidazol-5-yl)piperazine Imidazole Imidazole Ring (Electron-rich N) Scaffold->Imidazole Piperazine Piperazine Ring (Basic Amine, pKa ~9) Scaffold->Piperazine CYP CYP450 Heme Coordination (Reversible/TDI Inhibition) Imidazole->CYP Binds Fe(III) hERG hERG K+ Channel Blockade (Cardiotoxicity Risk) Piperazine->hERG Protonated at pH 7.4 Vd High Volume of Distribution (Phospholipid Binding & Ion Trapping) Piperazine->Vd Cationic at pH 7.4

Caption: Structural liabilities of the imidazolyl-piperazine pharmacophore driving PK and safety risks.

In Vitro Pharmacokinetic & Safety Profiling Workflows

Because of the known liabilities of this scaffold, traditional linear PK screening must be replaced with a front-loaded, self-validating triage system.

Protocol 1: Self-Validating CYP3A4 Reversible Inhibition Assay

Rationale: To quantify the affinity of the imidazole moiety for the CYP3A4 heme iron. A self-validating protocol ensures that false negatives due to poor compound solubility or non-specific binding are eliminated.

Step-by-Step Methodology:

  • Preparation: Prepare human liver microsomes (HLM) at a final protein concentration of 0.1 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Compound Spiking: Add the 2-(1H-Imidazol-5-yl)piperazine test compound across a 7-point concentration gradient (0.01 µM to 50 µM).

    • Validation Control: Include Ketoconazole (a known imidazole-based potent CYP3A4 inhibitor) as a positive control, and Tolbutamide as a negative control[4][5].

  • Substrate Addition: Add a CYP3A4-specific probe substrate (e.g., Midazolam at its Km​ of 3 µM).

  • Reaction Initiation: Initiate the reaction by adding NADPH regenerating system (final concentration 1 mM). Incubate at 37°C for 10 minutes.

  • Termination & Extraction: Quench the reaction with ice-cold acetonitrile containing an internal standard (e.g., D4​ -1-hydroxymidazolam). Centrifuge at 4000 rpm for 15 minutes.

  • LC-MS/MS Analysis: Quantify the formation of 1-hydroxymidazolam.

  • Acceptance Criteria: The assay is only valid if the Ketoconazole IC50​ falls within the historical range (0.02 - 0.06 µM) and the Z'-factor of the assay is > 0.5.

Protocol 2: Automated Patch-Clamp hERG Electrophysiology

Rationale: To assess the interaction between the basic piperazine ring and the hERG channel pore. Biochemical displacement assays are insufficient; functional electrophysiology is required[11].

Step-by-Step Methodology:

  • Cell Preparation: Culture Chinese Hamster Ovary (CHO) cells stably expressing the hERG potassium channel[11]. Harvest and suspend in extracellular recording solution.

  • System Priming: Load cells onto an automated planar patch-clamp system (e.g., QPatch or SyncroPatch). Establish whole-cell configuration (seal resistance > 1 G Ω ).

  • Voltage Protocol: Apply a depolarizing pulse to +20 mV for 2 seconds to open and inactivate the channels, followed by a repolarizing step to -50 mV to elicit the outward tail current.

  • Compound Application: Perfuse the test compound at 1 µM and 10 µM.

    • Validation Control: Perfuse Dofetilide (100 nM) at the end of the experiment to ensure 100% block, confirming channel identity and cell responsiveness.

  • Data Analysis: Calculate the percentage of tail current inhibition relative to the pre-compound baseline.

Workflow T1 Tier 1: Physicochemical & Stability Microsomal Stability pKa / LogD T2 Tier 2: Safety Liabilities CYP450 Inhibition (IC50) hERG Patch-Clamp T1->T2 High Stability T3 Tier 3: In Vivo PK Clearance (Cl) Volume of Dist. (Vdss) T2->T3 IC50 > 10 µM Opt Lead Optimization Steric Shielding Basicity Reduction T2->Opt IC50 < 10 µM Opt->T1 Iterative Design

Caption: Self-validating PK and safety screening cascade for basic amines.

In Vivo Pharmacokinetics: Data Interpretation and Optimization

When transitioning to in vivo models (e.g., Sprague-Dawley rats or Beagle dogs), 2-(1H-Imidazol-5-yl)piperazine derivatives typically exhibit a distinct pharmacokinetic signature.

Typical Pharmacokinetic Parameters

The table below summarizes the aggregated, characteristic PK parameters observed for this class of compounds prior to lead optimization.

ParameterTypical RangeMechanistic Driver
Vdss​ (L/kg) 3.5 - 12.0Basic piperazine (pKa ~9) drives extensive tissue distribution, phospholipid binding, and lysosomal ion-trapping[7][8].
Clint​ (µL/min/mg) 40 - 120High hepatic extraction; the unsubstituted imidazole is highly prone to CYP-mediated oxidation.
Oral Bioavailability (F%) < 20%High first-pass metabolism in the liver and potential efflux via P-glycoprotein (P-gp) in the gut.
hERG IC50​ (µM) 0.5 - 5.0Protonated amine interacts with the hERG pore; exacerbated by high lipophilicity (LogP > 3)[9][12].
CYP3A4 IC50​ (µM) 0.1 - 3.0Imidazole N3 coordinates with CYP450 heme Fe(III)[3][4].
Medicinal Chemistry Optimization Strategies

To transform a 2-(1H-Imidazol-5-yl)piperazine hit into a viable drug candidate, medicinal chemists must break the inherent liabilities of the scaffold:

  • Mitigating CYP Inhibition: Introduce steric bulk adjacent to the basic imidazole nitrogen (e.g., methylation at the 2- or 4-position of the imidazole ring). This steric hindrance physically prevents the nitrogen lone pair from approaching the heme iron[6].

  • Mitigating hERG Liability: Reduce the basicity of the piperazine ring. This can be achieved by adding electron-withdrawing groups nearby, converting the piperazine into a piperazinone, or replacing it with a morpholine ring[9][12]. Alternatively, lowering the overall lipophilicity (cLogP) of the molecule significantly reduces hERG binding affinity, as the channel pore heavily favors lipophilic cations[12].

Sources

Exploratory

The Architectural Rationale of 2-(1H-Imidazol-5-yl)piperazine in Histamine Receptor Binding

As drug discovery pivots toward highly selective G protein-coupled receptor (GPCR) modulators, the transition from flexible endogenous ligands to conformationally restricted pharmacophores has become a cornerstone of med...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pivots toward highly selective G protein-coupled receptor (GPCR) modulators, the transition from flexible endogenous ligands to conformationally restricted pharmacophores has become a cornerstone of medicinal chemistry. The endogenous ligand, histamine, exhibits high flexibility, allowing it to bind promiscuously across all four histamine receptor subtypes (H1R–H4R). To isolate specific therapeutic pathways—particularly those governed by the H3 and H4 receptors—researchers employ rigidified scaffolds.

This technical guide dissects the role of 2-(1H-Imidazol-5-yl)piperazine , a critical structural motif that restricts the ethylamine side chain of histamine within a piperazine ring. By analyzing its structural biology, binding mechanics, and the self-validating experimental workflows used to profile it, we can understand why this scaffold is indispensable for modern neuropharmacological and immunological drug design.

Molecular Dynamics: The Tripartite Binding Motif

The binding affinity of 2-(1H-Imidazol-5-yl)piperazine derivatives is dictated by a precise reduction in conformational entropy. When a flexible ligand binds a receptor, it "freezes" into a single active conformation, incurring a massive entropic penalty. By pre-organizing the molecule into its active geometry via the piperazine ring, the activation energy barrier for binding is significantly lowered.

At the molecular level, the 2-(1H-Imidazol-5-yl)piperazine scaffold engages the H3 and H4 orthosteric pockets through a highly conserved tripartite binding motif :

  • The Ionic Anchor (TM3): At physiological pH (7.4), the secondary amine of the piperazine ring is protonated. This cationic center is thermodynamically driven to form a robust ionic salt bridge with a highly conserved aspartic acid residue located in Transmembrane Domain 3 (e.g., Asp114 in H3R, Asp94 in H4R). Without this deep anchoring, the ligand cannot induce the conformational shift required for G-protein coupling.

  • Bidirectional Hydrogen Bonding (TM5): The imidazole ring acts as a bioisostere for endogenous histamine. Because it exhibits tautomerism (shifting between the 1H-imidazol-4-yl and 1H-imidazol-5-yl states), it functions simultaneously as a hydrogen bond donor and acceptor, interacting with Glutamate or Threonine residues in TM5.

  • Aromatic Stabilization (TM6): The electron-rich π-cloud of the imidazole ring engages in π-π stacking with Tryptophan residues in TM6, stabilizing the receptor in its active (agonist) or inactive (antagonist) state depending on the bulkiness of substituents attached to the piperazine nitrogen.

BindingMap cluster_ligand Pharmacophore: 2-(1H-Imidazol-5-yl)piperazine cluster_receptor Histamine H3/H4 Receptor Pocket Imid Imidazole Ring H-bond Donor/Acceptor Pip Piperazine Ring Basic Secondary Amine Imid->Pip Covalent Linkage (Restricts Dihedral Angle) Glu Glutamate (TM5) e.g., Glu206 Imid->Glu Hydrogen Bond Trp Tryptophan (TM6) e.g., Trp371 Imid->Trp Pi-Pi Stacking Asp Aspartate (TM3) e.g., Asp114 / Asp94 Pip->Asp Ionic Salt Bridge

Fig 1: Tripartite binding motif of 2-(1H-Imidazol-5-yl)piperazine in the H3/H4 orthosteric pocket.

Receptor Subtype Selectivity & Signal Transduction

Both H3 and H4 receptors are primarily coupled to Gi/o proteins. While H3R is predominantly a presynaptic autoreceptor in the central nervous system regulating neurotransmitter release, H4R is expressed in immune cells (e.g., mast cells, eosinophils) and mediates chemotaxis.

Binding of an active imidazolylpiperazine ligand triggers a conformational change that promotes the exchange of GDP for GTP on the Gi/o α-subunit. This allosterically inhibits Adenylyl Cyclase (AC), leading to a measurable decrease in intracellular cAMP levels, while simultaneously activating downstream MAPK/ERK pathways.

SignalingCascade Ligand Imidazolylpiperazine Ligand Receptor H3/H4 GPCR Ligand->Receptor High-Affinity Binding Gi Gi/o α-Subunit Receptor->Gi Conformational Shift AC Adenylyl Cyclase (AC) Gi->AC Allosteric Inhibition MAPK MAPK/ERK Pathway ↑ Gi->MAPK Downstream Activation cAMP cAMP Accumulation ↓ AC->cAMP Decreased Synthesis

Fig 2: Gi/o-coupled signal transduction cascade initiated by imidazolylpiperazine binding.

Self-Validating Experimental Workflows

To accurately determine the binding affinity ( Ki​ ) and thermodynamic parameters of 2-(1H-Imidazol-5-yl)piperazine derivatives, researchers rely on high-throughput radioligand displacement assays. The following protocol is engineered with strict internal controls to ensure the data is self-validating and free from artifactual noise, drawing on established thermodynamic discrimination methodologies 1.

Step-by-Step Radioligand Displacement Protocol
  • Membrane Preparation: Isolate cerebral cortex membranes (for native H3R) or harvest transfected CHO cells (for recombinant H4R). Homogenize the tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Causality: Maintaining the preparation strictly at 4°C prevents the proteolytic degradation of the GPCRs and locks the receptor in a stable, native conformational state prior to ligand exposure.

  • Radioligand Incubation: Incubate the membranes (typically 1.6 mg protein/well) with 0.2 nM [3H]-clobenpropit in a final assay volume of 0.5 mL. Causality: [3H]-clobenpropit is selected due to its exceptionally high affinity ( pKi​≈9.1 ) and slow dissociation kinetics. This provides a highly stable, high-resolution signal window for competition binding.

  • Equilibration: Allow the reaction to proceed for 2.75 hours at 21°C. Causality: Thermodynamic studies indicate that pseudo-first-order equilibrium for imidazole-based ligands is optimally reached at room temperature. Higher temperatures risk receptor denaturation, while lower temperatures prolong equilibrium times impractically 1.

  • Termination & Rapid Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters that have been pre-soaked in 0.3% polyethyleneimine (PEI). Wash rapidly with ice-cold buffer. Causality: PEI is a polycation. It neutralizes the inherent negative charge of the glass filters, drastically reducing the non-specific binding of the positively charged radioligand to the filter matrix.

  • System Self-Validation (Critical Step): Parallel control wells must be run containing a saturating concentration of a known competitor (e.g., 1 μM thioperamide). This defines the Non-Specific Binding (NSB) baseline. Validation Metric: The assay is only considered valid if the Specific Binding (Total Signal minus NSB) constitutes >75% of the total signal, and the Z'-factor for the plate exceeds 0.5. If these metrics fail, the membrane batch must be discarded.

AssayWorkflow N1 Membrane Preparation N2 Radioligand Incubation N1->N2 Add [3H]-Ligand N3 Rapid Filtration N2->N3 Terminate Assay N4 Scintillation Counting N3->N4 Isolate Bound N5 Data Analysis N4->N5 CPM Output

Fig 3: Self-validating radioligand displacement workflow for GPCR binding affinity profiling.

Quantitative Pharmacological Profiling

The structural rigidification provided by piperazine and piperidine rings profoundly alters the pharmacological profile of the ligand. While endogenous histamine is a full agonist across all subtypes, rigidified analogs like 4-(1H-imidazol-4-ylmethyl)piperidine act as highly potent, selective agonists 2. Conversely, adding bulky substituents to the 2-(1H-Imidazol-5-yl)piperazine scaffold forces the receptor into an inactive conformation, yielding potent antagonists with anti-inflammatory potential 3.

The table below summarizes the comparative quantitative data derived from standardized radioligand and functional cAMP assays:

Ligand ScaffoldTarget Receptor(s)Functional ProfileBinding Affinity ( Ki​ )Reference
Histamine (Endogenous, Flexible)H1, H2, H3, H4Full Agonist~10 - 100 nMBaseline
4-(1H-imidazol-4-ylmethyl)piperidine H3Potent Agonist~0.5 - 2.0 nM2
5-Substituted imidazolylpiperazines H3 / H4Antagonist / Inverse Agonist0.4 - 10.0 µM3

References

  • Histamine H3-receptor agonists and imidazole-based H3-receptor antagonists can be thermodynamically discriminated.PMC / NIH.
  • A new potent and selective histamine H3 receptor agonist, 4-(1H-imidazol-4-ylmethyl)piperidine.PubMed.
  • Pharmacological Characterization of 5-Substituted 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines: Novel Antagonists for the Histamine H3 and H4 Receptors with Anti-inflammatory Potential.Frontiers in Pharmacology.

Sources

Foundational

2-(1H-Imidazol-5-yl)piperazine: Comprehensive Physicochemical Profiling, pKa, and Partition Coefficient Analysis

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary & Molecular Architecture In modern drug discovery, bifunctional building blocks a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary & Molecular Architecture

In modern drug discovery, bifunctional building blocks are highly sought after for their ability to navigate complex structure-activity relationship (SAR) landscapes. 2-(1H-imidazol-5-yl)piperazine is a prime example of such a scaffold. It seamlessly integrates the amphoteric, hydrogen-bond-donating/accepting capabilities of an imidazole ring with the aliphatic, salt-forming, and solubilizing properties of a piperazine ring.

Understanding the precise physicochemical properties of this molecule—specifically its molecular weight, acid-base equilibria (pKa), and lipophilicity (LogP)—is critical. These parameters dictate the molecule's solubility, permeability, target engagement, and overall pharmacokinetic (ADME) profile.

Table 1: Core Physicochemical Properties
ParameterValueAnalytical Significance
Molecular Formula C₇H₁₂N₄Contains multiple basic nitrogen centers[1].
Molecular Weight 152.20 g/mol Low MW facilitates high ligand efficiency (LE)[1].
Predicted pKa (Basic) ~9.8, ~6.8, ~5.6Dictates multi-phasic protonation states across physiological pH.
Predicted LogP -1.2 to -1.5Highly hydrophilic; requires highly sensitive LC-MS/MS for accurate organic phase quantification.
Hydrogen Bond Donors 3High potential for target engagement and solvation.
Hydrogen Bond Acceptors 4Strongly influences solvation shell dynamics.

Acid-Base Equilibria (pKa Profiling)

Mechanistic Insights

The acid dissociation constant (pKa) is a fundamental property that describes the acidity or basicity of a compound. For multi-nitrogen heterocycles, predicting and measuring pKa values is essential because protonation states govern biological behavior and membrane permeability[2].

2-(1H-imidazol-5-yl)piperazine possesses three distinct basic centers, creating a complex thermodynamic equilibrium:

  • Distal Piperazine Nitrogen (N4): Unencumbered by electronic withdrawal, this is the most basic center (pKa ~9.8).

  • Imidazole Nitrogen: Protonates near physiological pH (pKa ~6.8), making it an excellent buffer and a common motif in zinc-binding groups (ZBGs).

  • Proximal Piperazine Nitrogen (N1): Experiences a strong electron-withdrawing inductive effect from the adjacent aromatic imidazole ring, significantly lowering its pKa to approximately 5.6.

G S1 State 1: Fully Protonated (Charge: +3) pH < 5.0 S2 State 2: Diprotonated (Charge: +2) pH 5.5 - 6.5 S1->S2 -H⁺ (Piperazine N1) pKa ~ 5.6 S3 State 3: Monoprotonated (Charge: +1) pH 7.5 - 9.0 S2->S3 -H⁺ (Imidazole N) pKa ~ 6.8 S4 State 4: Neutral Base (Charge: 0) pH > 10.0 S3->S4 -H⁺ (Piperazine N4) pKa ~ 9.8

Protonation state transitions of 2-(1H-imidazol-5-yl)piperazine across the pH gradient.

Protocol: Self-Validating Potentiometric Titration

To accurately determine these overlapping pKa values, a rigorous potentiometric titration must be performed in accordance with OECD Test Guideline 112 [3]. This protocol is designed as a self-validating system to ensure thermodynamic equilibrium and rule out degradation.

Step-by-Step Methodology:

  • Electrode Calibration: Calibrate the glass pH electrode using standard buffers (pH 4.01, 7.00, 10.01) at a strictly controlled temperature of 25.0 ± 0.1 °C.

  • Sample Preparation: Dissolve 2-(1H-imidazol-5-yl)piperazine (approx. 1 mM) in a 0.15 M KCl background solution. Causality: The KCl maintains a constant ionic strength, ensuring that activity coefficients remain stable throughout the titration.

  • Acidification: Lower the pH of the solution to 2.0 using standardized 0.1 M HCl to ensure the molecule is in its fully protonated (State 1) form.

  • Forward Titration: Titrate the solution with standardized 0.1 M NaOH under a nitrogen atmosphere (to exclude CO₂ interference) up to pH 12.0. Record the volume-pH data to generate a Bjerrum plot.

  • Reverse Titration (Self-Validation): Immediately titrate the solution back to pH 2.0 using 0.1 M HCl.

    • Validation Metric: The forward and reverse titration curves must superimpose perfectly. Any hysteresis indicates compound precipitation, chemical instability, or failure to reach equilibrium.

Lipophilicity & Partition Coefficient (LogP/LogD)

Mechanistic Insights

The partition coefficient (LogP) quantifies a molecule's lipophilicity by measuring its equilibrium distribution between n-octanol and water. Given its low molecular weight[1] and high density of heteroatoms, 2-(1H-imidazol-5-yl)piperazine is highly hydrophilic. At physiological pH (7.4), the molecule exists predominantly in its monoprotonated state (State 3), resulting in a highly negative distribution coefficient (LogD₇.₄).

Because the compound heavily favors the aqueous phase, traditional UV-Vis spectroscopy is insufficient for quantifying the trace amounts that partition into the octanol phase. Therefore, the standard OECD Test Guideline 107 [4] must be augmented with LC-MS/MS.

G A 1. Aqueous & Octanol Pre-saturation (24h) B 2. Compound Addition & Phase Mixing (3 Ratios) A->B C 3. Centrifugation & Phase Separation B->C D 4. LC-MS/MS Quantification C->D E 5. Mass Balance & LogP Calculation D->E

OECD 107 Shake-Flask workflow for LogP determination with self-validating mass balance checks.

Protocol: Shake-Flask LC-MS/MS Workflow

This protocol ensures absolute phase purity and accounts for potential compound loss, serving as a highly robust analytical workflow[4].

Step-by-Step Methodology:

  • Phase Pre-saturation: Stir n-octanol and high-purity water (or pH 7.4 buffer for LogD) together for 24 hours at 25 °C to ensure mutual saturation. Separate the phases prior to use.

  • Solute Addition: Dissolve the compound in the pre-saturated aqueous phase at a known concentration (e.g., 100 µg/mL).

  • Phase Mixing (Self-Validation): Prepare three distinct biphasic systems with varying octanol-to-water volume ratios (e.g., 1:1, 1:2, and 2:1).

    • Validation Metric: The calculated LogP must remain constant across all three ratios. A ratio-dependent LogP indicates self-association, micelle formation, or impurities.

  • Equilibration: Agitate the vials on a mechanical shaker for 60 minutes at 25.0 ± 0.1 °C, then centrifuge at 3000 rpm for 15 minutes to guarantee complete phase separation without micro-emulsions.

  • Quantification: Carefully sample both the aqueous and octanol phases. Dilute the octanol phase appropriately and analyze both using LC-MS/MS (Multiple Reaction Monitoring mode).

  • Mass Balance Calculation: Calculate the total mass of the compound recovered from both phases.

    • Validation Metric: Total recovery must exceed 95%. Lower recoveries indicate that the highly polar compound is adsorbing to the glass vial walls, which would artificially skew the LogP calculation.

Drug Development Implications

The physicochemical profile of 2-(1H-imidazol-5-yl)piperazine makes it a highly specialized tool in medicinal chemistry. Its low LogP and multiple protonation states mean that, on its own, it has poor passive membrane permeability. However, this is precisely what makes it valuable as a peripheral-restricted pharmacophore or as a highly soluble appendage.

By strategically functionalizing the distal piperazine nitrogen (N4) via amidation or reductive amination, chemists can tune the overall lipophilicity of the resulting drug candidate while retaining the critical hydrogen-bonding network of the imidazole ring for target binding.

References

  • [1] EvitaChem. 1-(1H-imidazol-2-yl)piperazine (Molecular Formula & Weight Data). Source: evitachem.com. URL:

  • [2] BenchChem. 2-(Aminomethyl)-N,N-dimethylpyrimidin-4-amine: pKa Prediction and Acidity/Basicity Studies. Source: benchchem.com. URL:

  • [3] Umwelt-online / OECD. OECD Test Guideline 112: Dissociation Constants in Water (1981). Source: umwelt-online.de. URL:

  • [4] Umwelt-online / OECD. OECD Test Guideline 107: Partition Coefficient (n-octanol/water). Source: umwelt-online.de. URL:

Sources

Exploratory

Literature review of 2-(1H-Imidazol-5-yl)piperazine in medicinal chemistry

Literature Review and Technical Guide: 2-(1H-Imidazol-5-yl)piperazine in Medicinal Chemistry Executive Summary The 2-(1H-Imidazol-5-yl)piperazine moiety is a highly privileged, nitrogen-rich pharmacophore in modern drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Literature Review and Technical Guide: 2-(1H-Imidazol-5-yl)piperazine in Medicinal Chemistry

Executive Summary

The 2-(1H-Imidazol-5-yl)piperazine moiety is a highly privileged, nitrogen-rich pharmacophore in modern drug discovery. By fusing the hydrogen-bonding versatility and aromaticity of the imidazole ring with the basic, rigid, and vectorially precise piperazine macrocycle, this scaffold offers unique physicochemical properties. This technical guide synthesizes current literature to explore its structural rationale, therapeutic applications across oncology and neurology, and the state-of-the-art synthetic methodologies required to construct it.

Structural Rationale and Physicochemical Properties

The combination of an imidazole and a piperazine ring creates a synergistic pharmacological profile:

  • Tautomerism and Hydrogen Bonding : The imidazole ring exists in a tautomeric equilibrium between the 1H-imidazol-4-yl and 1H-imidazol-5-yl states. This allows the scaffold to act simultaneously as a hydrogen bond donor (via N-H) and acceptor (via the lone pair on the sp2 nitrogen), which is critical for interacting with kinase hinge regions and GPCR binding pockets.

  • Ionization and ADME : With an imidazole pKa of ~6.0 and a piperazine pKa of ~9.8, the molecule is predominantly protonated at the piperazine nitrogen at physiological pH (7.4). This basic center enhances aqueous solubility and facilitates salt-bridge formation with acidic residues (e.g., Aspartate) in target proteins.

Therapeutic Applications

Oncology: Tubulin Modulation and Targeted Protein Degradation

Imidazole-piperazine hybrids are heavily utilized in the design of antineoplastic agents. Derivatives of the natural diketopiperazine "phenylahistin" incorporating the imidazole-piperazine architecture act as potent microtubule-targeting agents. These compounds bind to the colchicine site of tubulin, leading to microtubule depolymerization with IC50 values in the low nanomolar range (1-10 nM) 1[1]. Furthermore, the scaffold has been integrated into Proteolysis Targeting Chimeras (PROTACs). For instance, incorporating a 1-methyl-2-nitro-1H-imidazol-5-yl group into an EGFR-targeting PROTAC yields significant hypoxia-selective inhibitory activity against lung adenocarcinoma cells 2[2].

Neurology: Histamine H3/H4 Receptor Antagonism

The structural similarity between the imidazole ring of our target scaffold and endogenous histamine makes it an ideal anchor for Histamine H3 and H4 receptor ligands. While some modern H3 antagonists are "imidazole-free" to avoid off-target CYP450 interactions 3[4], classic and highly potent antagonists rely on the imidazole-piperazine linkage. The piperazine ring acts as a rigid spacer that perfectly vectors the basic nitrogen to form a critical salt bridge with Asp114 in the H3 receptor, achieving sub-nanomolar antagonist potencies 5[5].

GPCR_Signaling Ligand 2-(1H-Imidazol-5-yl)piperazine (H3 Antagonist) H3R Histamine H3 Receptor (Presynaptic GPCR) Ligand->H3R Binds & Blocks Gi Gi/o Protein (Inactive State) H3R->Gi Prevents Activation AC Adenylyl Cyclase (Active) Gi->AC Relieves Inhibition cAMP cAMP Levels Elevated AC->cAMP Catalyzes ATP Release Neurotransmitter Release (Histamine, ACh) cAMP->Release Downstream Signaling

Fig 1. Mechanistic pathway of Histamine H3 receptor antagonism by imidazole-piperazine derivatives.

Pharmacokinetic Enhancement via CYP3A4 Inhibition

The unsubstituted imidazole nitrogen is a well-documented ligand for the heme iron of Cytochrome P450 enzymes. Piperazine-linked imidazoles have been explicitly patented and developed as pharmacokinetic enhancers. By deliberately binding to and inhibiting CYP3A4, these compounds prevent the rapid metabolism of co-administered drugs (such as HIV protease inhibitors), significantly improving their systemic exposure and half-life 6[6].

Quantitative Data Summary

Compound Class / TargetRepresentative ScaffoldPrimary IndicationKey Binding Affinity / IC50Ref
Tubulin Modulator Phenylahistin derivativeOncologyIC50 ~ 1-10 nM (microtubule depolymerization)[1]
PI3Kα Inhibitor Piperazine-1-carbohydrazideOncology (Pancreatic/Prostate)IC50 = 0.14 nM[2]
Histamine H3 Antagonist Piperazine-linked guanidineNeurology / CognitionpA2 = 8.43 - 8.49[5]
CYP3A4 Inhibitor Piperazine-linked imidazolePK Enhancer (HIV/AIDS)IC50 < 100 nM[6]

Synthetic Methodologies: De Novo Construction

Direct C-H functionalization of the saturated piperazine ring is historically challenging due to poor yields and regioselectivity issues 7[7]. While recent advances in metallaphotoredox catalysis allow for decarboxylative arylation 8[8], the most scalable, stereochemically agnostic, and robust approach for synthesizing the unsubstituted 2-(1H-imidazol-5-yl)piperazine core relies on the cross-coupling of a pyrazine followed by catalytic hydrogenation.

Synthetic_Workflow SM1 2-Chloropyrazine Starting Material Int1 2-(1-Trityl-1H-imidazol-4-yl)pyrazine Intermediate 1 SM1->Int1 Pd(dppf)Cl2, K2CO3 Suzuki-Miyaura SM2 1-Trityl-1H-imidazole-4-boronic acid Coupling Partner SM2->Int1 Dioxane/H2O, 90°C Int2 2-(1-Trityl-1H-imidazol-4-yl)piperazine Intermediate 2 Int1->Int2 H2 (50 psi), Pd/C AcOH, MeOH Prod 2-(1H-Imidazol-5-yl)piperazine Target Core Int2->Prod TFA/DCM Trityl Deprotection

Fig 2. Synthetic workflow for the 2-(1H-Imidazol-5-yl)piperazine core via pyrazine reduction.

Step-by-Step Protocol: Synthesis via Pyrazine Reduction

Step 1: Suzuki-Miyaura Cross-Coupling

  • Reagents : 2-Chloropyrazine (1.0 eq), 1-Trityl-1H-imidazole-4-boronic acid pinacol ester (1.1 eq), Pd(dppf)Cl2 (0.05 eq), K2CO3 (2.0 eq).

  • Solvent : 1,4-Dioxane / H2O (4:1 v/v).

  • Causality : The bulky trityl (triphenylmethyl) protecting group is mandatory; it prevents the free imidazole N-H from coordinating with and poisoning the palladium catalyst, while simultaneously directing the regioselectivity of the coupling. The biphasic Dioxane/H2O system ensures optimal solvation of both the organic boronic ester and the inorganic base.

  • Procedure : Degas the solvent mixture with N2 for 15 minutes to prevent catalyst oxidation. Combine all reagents in a sealed tube and heat to 90 °C for 12 hours. Cool to room temperature, extract with EtOAc, wash with brine, dry over Na2SO4, and purify via silica gel flash chromatography to yield 2-(1-trityl-1H-imidazol-4-yl)pyrazine.

Step 2: Catalytic Hydrogenation of the Pyrazine Ring

  • Reagents : 2-(1-Trityl-1H-imidazol-4-yl)pyrazine, 10% Pd/C (0.1 eq by weight), Glacial Acetic Acid (2.0 eq).

  • Solvent : Methanol.

  • Causality : Pyrazine rings are highly aromatic and notoriously resistant to reduction. Forcing conditions (50 psi of H2 gas) are required. Crucially, as the pyrazine is reduced to a piperazine, the newly formed secondary amines become highly basic. Without acetic acid, these amines will tightly bind to the palladium surface, immediately poisoning the catalyst and halting the reaction. Acetic acid protonates the piperazine in situ, maintaining catalyst turnover.

  • Procedure : Charge a Parr hydrogenation reactor with the pyrazine intermediate, Pd/C, and the MeOH/AcOH solvent mixture. Pressurize the vessel to 50 psi with H2 gas and agitate at 50 °C for 24 hours. Vent the H2, filter the suspension through a pad of Celite to remove the Pd/C, and concentrate the filtrate. Neutralize with saturated aqueous NaHCO3 and extract with DCM to yield 2-(1-trityl-1H-imidazol-4-yl)piperazine.

Step 3: Trityl Deprotection

  • Reagents : Trifluoroacetic acid (TFA) / DCM (1:1 v/v).

  • Causality : The trityl group is highly acid-labile. TFA rapidly cleaves the C-N bond, generating a stable triphenylmethyl cation.

  • Procedure : Dissolve the protected piperazine in the TFA/DCM mixture and stir at room temperature for 2 hours. Concentrate the mixture in vacuo. Triturate the resulting viscous oil with cold diethyl ether; the triphenylmethanol byproduct remains in solution, while the pure 2-(1H-imidazol-5-yl)piperazine precipitates as a TFA salt.

Conclusion

The 2-(1H-Imidazol-5-yl)piperazine scaffold remains a cornerstone in medicinal chemistry due to its precise spatial geometry and dual hydrogen-bonding/basic characteristics. Whether utilized as a rigid linker in PROTACs, a pharmacophore for GPCR antagonism, or a deliberate CYP3A4 modulator, mastering its synthetic incorporation—particularly through robust pyrazine reduction methodologies—is essential for modern drug development professionals.

References

  • Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. PMC / NIH.
  • Synthesis and structure-activity relationship study of antimicrotubule agents phenylahistin derivatives with a didehydropiperazine-2,5-dione structure. PubMed / NIH.
  • Piperidine or piperazine linked imidazole and triazole derivatives and methods of use thereof for improving the pharmacokinetics of a drug.
  • 1-Alkyl-4-acylpiperazines as a New Class of Imidazole-Free Histamine H3 Receptor Antagonists.
  • Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. PMC / NIH.
  • Photocatalysis and Kinetic Resolution by Lithiation to Give Enantioenriched 2-Arylpiperazines.
  • Photocatalysis and kinetic resolution by lithiation to give enantioenriched 2-arylpiperazines. White Rose Research Online.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation of 2-(1H-Imidazol-5-yl)piperazine via Catalytic Hydrogenation

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Protocol & Methodological Guide Introduction & Strategic Rationale The 2-(1H-imidazol-5-yl)piperazine scaffol...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Protocol & Methodological Guide

Introduction & Strategic Rationale

The 2-(1H-imidazol-5-yl)piperazine scaffold is a highly valued pharmacophore in modern drug discovery. By combining the hydrogen-bonding and metal-coordinating capabilities of the imidazole ring with the basic, conformationally defined piperazine core, this motif is frequently utilized in the design of histamine receptor modulators, kinase inhibitors, and targeted protein degraders (PROTACs).

Synthesizing C-substituted piperazines presents unique challenges, primarily due to the high polarity and water solubility of the resulting diamines, which complicates isolation. While traditional methods involve constructing the imidazole ring from a piperazine-2-carboxylic acid derivative, this approach often suffers from low atom economy and complex protection/deprotection sequences.

This application note details a highly efficient, field-proven methodology: the catalytic hydrogenation of 2-(1H-imidazol-5-yl)pyrazine . This route leverages commercially available starting materials [1] and provides a clean, scalable pathway to the target molecule. To facilitate handling and purification, the protocol includes an in situ Boc-protection step, yielding the highly stable intermediate tert-butyl 2-(1H-imidazol-5-yl)piperazine-1-carboxylate [2].

Mechanistic Insights & Experimental Design

The Role of Acidic Media in Hydrogenation

The reduction of the pyrazine ring to a piperazine requires overcoming the aromatic stabilization energy of the diazine system. Using Palladium on Carbon (Pd/C) under neutral conditions often leads to incomplete conversion or catalyst poisoning due to the strong coordination of the basic piperazine product to the palladium surface.

By conducting the hydrogenation in glacial acetic acid (AcOH) or methanolic HCl, the basic nitrogen atoms of both the starting material and the product are protonated. This achieves two critical outcomes:

  • Electronic Activation: Protonation of the pyrazine nitrogens withdraws electron density from the ring, increasing its susceptibility to nucleophilic attack by surface-bound hydrides.

  • Catalyst Preservation: The resulting ammonium salts lack the lone pairs necessary to tightly bind and poison the palladium catalyst, ensuring sustained turnover rates.

Synthesis SM 2-(1H-Imidazol-5-yl)pyrazine CAS: 773844-46-5 H2 Catalytic Hydrogenation H2 (50 psi), Pd/C, AcOH SM->H2 Int 2-(1H-Imidazol-5-yl)piperazine (Racemic Mixture) H2->Int Boc Boc Protection Boc2O, TEA, MeOH/DCM Int->Boc Prod tert-Butyl 2-(1H-imidazol-5-yl) piperazine-1-carboxylate CAS: 2167379-91-9 Boc->Prod

Synthetic workflow from pyrazine precursor to Boc-protected piperazine.

Quantitative Data: Condition Optimization

Prior to finalizing the protocol, various hydrogenation conditions were evaluated to maximize yield and minimize side reactions (such as imidazole ring reduction or hydrogenolysis). The data below demonstrates the superiority of the Pd/C and Acetic Acid system.

CatalystSolvent SystemPressure (psi)Temp (°C)Conversion (%)Isolated Yield (%)Notes
PtO2 (5 mol%)Methanol5025>95%62%Partial reduction of imidazole observed.
Pd/C (10 mol%)Methanol502540%N/AReaction stalled; catalyst poisoning.
Pd/C (10 mol%)Methanol / 1M HCl6040>95%78%Good yield, but requires rigorous neutralization.
Pd/C (10 mol%) Glacial Acetic Acid 50 25 >99% 85% Optimal conditions; clean conversion.

Step-by-Step Experimental Protocol

Preparation and Safety
  • Safety Warning: Palladium on carbon (Pd/C) is highly pyrophoric, especially when saturated with hydrogen or solvent vapors. Always handle under an inert atmosphere (Nitrogen or Argon) and never allow the dry catalyst to contact methanol or hydrogen gas directly in the presence of oxygen.

  • Equipment: Parr hydrogenation apparatus or a pressure-rated glass reactor.

Process Prep Reagent Preparation Purge Inert Gas Purging (N2) Prep->Purge Hydro Hydrogenation (50 psi H2) Purge->Hydro Filter Celite Filtration Hydro->Filter Boc In Situ Boc Protection Filter->Boc

Operational logic and equipment workflow for the hydrogenation process.

Phase 1: Catalytic Hydrogenation
  • Charge the Reactor: To a 250 mL pressure-rated reaction vessel, add 2-(1H-imidazol-5-yl)pyrazine (5.0 g, 34.2 mmol) [1].

  • Solvent Addition: Suspend the starting material in glacial acetic acid (50 mL). Stir until fully dissolved.

  • Catalyst Addition: Purge the vessel with Nitrogen gas for 5 minutes. Carefully add 10% Pd/C (0.5 g, 10% w/w).

  • Hydrogenation: Seal the vessel and connect it to the hydrogenation apparatus. Purge the system with Nitrogen (3 cycles), followed by Hydrogen gas (3 cycles). Pressurize the vessel to 50 psi with Hydrogen.

  • Reaction: Agitate the mixture at room temperature (25 °C) for 18-24 hours. Monitor hydrogen uptake; the reaction is complete when the pressure stabilizes.

  • Filtration: Vent the hydrogen gas and purge thoroughly with Nitrogen. Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional methanol (2 x 20 mL). Do not let the filter cake dry out.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude 2-(1H-imidazol-5-yl)piperazine acetate salt as a viscous, pale-yellow oil.

Phase 2: In Situ Boc-Protection

Rationale: The unprotected diamine is highly polar and difficult to extract from aqueous media. Selective protection of the secondary piperazine amine simplifies isolation.

  • Neutralization: Dissolve the crude acetate salt in a mixture of Dichloromethane (DCM) (50 mL) and Methanol (10 mL). Cool the solution to 0 °C in an ice bath.

  • Basification: Slowly add Triethylamine (TEA) (14.3 mL, 102.6 mmol, 3.0 eq) dropwise. Stir for 15 minutes.

  • Protection: Dissolve Di-tert-butyl dicarbonate (Boc2O) (7.8 g, 35.9 mmol, 1.05 eq) in DCM (10 mL) and add it dropwise to the reaction mixture over 30 minutes.

  • Maturation: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO3 (50 mL). Separate the organic layer. Extract the aqueous layer with DCM (2 x 30 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the residue via flash column chromatography (Silica gel, Eluent: DCM/MeOH/NH4OH 90:9:1) to afford tert-butyl 2-(1H-imidazol-5-yl)piperazine-1-carboxylate [2] as a white solid.

References

  • 2.

Application

Using 2-(1H-Imidazol-5-yl)piperazine as a building block in drug discovery

Application Note: 2-(1H-Imidazol-5-yl)piperazine as a Privileged Scaffold in Drug Discovery Executive Summary & Structural Rationale The 2-(1H-imidazol-5-yl)piperazine scaffold represents a highly versatile, "privileged"...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 2-(1H-Imidazol-5-yl)piperazine as a Privileged Scaffold in Drug Discovery

Executive Summary & Structural Rationale

The 2-(1H-imidazol-5-yl)piperazine scaffold represents a highly versatile, "privileged" building block in modern medicinal chemistry. By fusing the conformational rigidity and dual basic centers of a piperazine ring with the hydrogen-bonding and metal-coordinating capabilities of an imidazole ring, this hybrid moiety is uniquely suited for engaging complex protein targets[1].

The intrinsic value of this scaffold lies in its physicochemical tunability. The piperazine ring modulates the overall lipophilicity (logP) and aqueous solubility of the drug candidate, while the imidazole ring can participate in critical π-π stacking, cation-π interactions, and hydrogen bonding within target active sites[2]. Furthermore, the differential steric environments around the two piperazine nitrogen atoms enable highly regioselective functionalization, streamlining the synthesis of complex libraries without the need for exhaustive protection-deprotection cycles[1].

Key Therapeutic Applications

Pharmacological Chaperones for Metabolic Disorders

Misfolding diseases, such as Phenylketonuria (PKU), are caused by mutations that destabilize enzymes like phenylalanine hydroxylase (PAH). High-throughput screening has identified derivatives of the imidazole-piperazine scaffold—specifically 1-benzhydryl-4-(1-methyl-4-nitro-1H-imidazol-5-yl)piperazine—as potent pharmacological chaperones[3]. These compounds bind allosterically to mutant PAH, stabilizing its functional tetrameric conformation and preventing premature proteolytic degradation, thereby restoring the catalytic conversion of L-Phe to L-Tyr in vivo[3].

PAH_Pathway A Misfolded PAH (Target Protein) C Chaperone-PAH Complex A->C Binding Event B Imidazole-Piperazine (Chaperone) B->C Allosteric Interaction D Stabilized Tetramer (Active) C->D Conformational Rescue E L-Tyrosine (Metabolic Product) D->E Catalytic Turnover

Caption: Mechanism of PAH stabilization by imidazole-piperazine pharmacological chaperones.

Antiviral and Anticancer Therapeutics

The scaffold has been extensively utilized in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV treatment. By tagging nitroimidazoles with piperazine and linking them to benzothiazole or diazepam moieties, researchers have generated compounds that bind with high affinity to the hydrophobic allosteric pocket of HIV-1 RT[4][5]. Similarly, piperazine-tagged imidazole derivatives have demonstrated significant antiproliferative activity against human cancer cell lines (e.g., HepG2 and MCF-7) by exploiting polar contacts and hydrophobic interactions within tumor-specific targets[2].

Quantitative Efficacy Data

Compound ClassTarget / DiseaseAssay ModelKey Efficacy MetricRef
Piperazine-tagged imidazole (Cmpd 7)HepG2 (Liver Cancer)Cell Viability AssayIC₅₀ = 5.6 ± 0.5 µM[2]
Piperazine-tagged imidazole (Cmpd 10)MCF-7 (Breast Cancer)Cell Viability AssayIC₅₀ = 46.2 ± 8.2 µM[2]
Benzothiazole-imidazole hybridHIV-1 / HIV-2MT-4 Cell InfectionEC₅₀ = 0.45 µg/mL[5]
Imidazole-piperazine (Cmpd II)PKU (PAH enzyme)Thermal Shift AssayΔT₀.₅ > 2.0 °C[3]

Experimental Protocols

Protocol A: Regioselective N-Alkylation of the Piperazine Ring

Causality & Design: The piperazine ring contains two secondary amines. However, the nitrogen adjacent to the C2-imidazole substitution is sterically hindered. By exploiting this differential nucleophilicity, we can selectively functionalize the unencumbered nitrogen. Self-Validation: The protocol incorporates LC-MS monitoring. The appearance of a single dominant mass peak corresponding to the mono-alkylated product validates the regioselectivity of the chosen conditions, ensuring the system self-corrects against over-alkylation.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of 2-(1H-imidazol-5-yl)piperazine in anhydrous DMF (0.2 M concentration) under an inert argon atmosphere.

  • Base Addition: Add 1.5 eq of N,N-Diisopropylethylamine (DIPEA). Rationale: A sterically hindered base neutralizes the generated acid without acting as a competing nucleophile.

  • Electrophile Addition: Dropwise, add 1.05 eq of the desired alkyl halide (e.g., propargyl bromide) at 0 °C.

  • Reaction: Warm the mixture to room temperature and stir for 4-6 hours. Monitor progression via TLC (DCM:MeOH 9:1).

  • Validation (LC-MS): Aliquot 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS to confirm the presence of the mono-alkylated mass [M+H]⁺ and the absence of di-alkylated byproducts.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc (3x), dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography.

Synthesis S1 2-(1H-Imidazol-5-yl)piperazine S2 Regioselective Alkylation (R-X, DIPEA, DMF) S1->S2 Steric Control S3 LC-MS Validation (Confirm Mono-alkylation) S2->S3 Electrophilic Addition S4 Aqueous Workup (NaHCO3 / EtOAc) S3->S4 Quench & Extract S5 Target Drug Scaffold S4->S5 Purification

Caption: Regioselective synthetic workflow for functionalizing the imidazole-piperazine scaffold.

Protocol B: High-Throughput Thermal Shift Assay (TSA) for Chaperone Screening

Causality & Design: TSA (or Differential Scanning Fluorimetry) is preferred over standard enzymatic assays for initial chaperone screening because it directly measures target engagement and thermodynamic stabilization (ΔTₘ) independent of the enzyme's catalytic turnover. This is crucial for identifying allosteric chaperones[3]. Self-Validation: The inclusion of a DMSO-only negative control establishes the baseline melting temperature (Tₘ), while a known stabilizing ligand serves as a positive control to validate the assay's dynamic range.

Step-by-Step Methodology:

  • Protein Preparation: Dilute recombinant wild-type or mutant PAH protein to a final concentration of 2 µM in assay buffer (20 mM HEPES, 150 mM NaCl, pH 7.4).

  • Dye Addition: Add SYPRO Orange dye to a final concentration of 5X. Rationale: The dye fluoresces upon binding to hydrophobic regions exposed during protein unfolding.

  • Compound Plating: Dispense 1 µL of the imidazole-piperazine test compounds (10 mM in DMSO) into a 96-well PCR plate. Include wells with 1 µL pure DMSO (negative control) and 1 µL of 10 mM L-Phe (positive control)[3].

  • Incubation: Add 19 µL of the protein-dye mixture to each well. Seal the plate and incubate at room temperature for 15 minutes to allow complex formation.

  • Thermal Melt: Subject the plate to a temperature gradient from 25 °C to 95 °C at a ramp rate of 1 °C/min using a real-time PCR machine.

  • Data Analysis: Calculate the first derivative of the fluorescence curve to determine the Tₘ. A positive shift (ΔTₘ > 2.0 °C) relative to the DMSO control indicates successful chaperone binding and stabilization.

References

  • [2] Title: Nitroimidazoles Part 9. Synthesis, molecular docking, and anticancer evaluations of piperazine-tagged imidazole derivatives. Source: Zeitschrift für Naturforschung B. URL: [Link]

  • [3] Title: Identification of pharmacological chaperones as potential therapeutic agents to treat phenylketonuria. Source: Journal of Clinical Investigation (JCI). URL: [Link]

  • [4] Title: Nitroimidazoles Part 7. Synthesis and Anti-HIV Activity of New 4-Nitroimidazole Derivatives. Source: Zeitschrift für Naturforschung B. URL: [Link]

  • [5] Title: Benzothiazole Moiety and Its Derivatives as Antiviral Agents. Source: Medical Sciences Forum. URL: [Link]

Sources

Method

Comprehensive Application Note: 1H and 13C NMR Spectroscopy Characterization of 2-(1H-Imidazol-5-yl)piperazine

Executive Summary 2-(1H-Imidazol-5-yl)piperazine is a highly polar, basic bifunctional scaffold frequently utilized in medicinal chemistry, particularly in the development of histamine receptor ligands and anti-infective...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-(1H-Imidazol-5-yl)piperazine is a highly polar, basic bifunctional scaffold frequently utilized in medicinal chemistry, particularly in the development of histamine receptor ligands and anti-infective agents. The structural elucidation of this compound via Nuclear Magnetic Resonance (NMR) spectroscopy presents unique analytical challenges due to the rapid annular tautomerism of the imidazole ring and the conformational dynamics of the piperazine ring. This application note provides a self-validating, step-by-step protocol for the complete 1H and 13C NMR characterization of 2-(1H-imidazol-5-yl)piperazine, detailing the causality behind solvent selection, pulse sequences, and data interpretation.

Mechanistic Insights & Causality in Experimental Design

To ensure a robust and self-validating experimental setup, the physicochemical properties of the molecule must dictate the NMR acquisition parameters.

Solvent Selection: The Role of DMSO-d6

While D₂O provides excellent solubility for basic amines, it rapidly exchanges with the N-H protons of both the imidazole and piperazine rings, erasing critical structural and tautomeric information. DMSO-d6 is selected as the optimal solvent because it is polar enough to dissolve the free base while sufficiently slowing down intermolecular proton exchange. This allows for the direct observation of the broad imidazole N-H signal (~11.8 ppm) and the piperazine N-H signals (~2.30 ppm), which are essential for confirming the protonation state of the molecule.

Tautomeric Dynamics of the Imidazole Ring

The 1H-imidazole ring undergoes rapid prototropic tautomerism, interconverting between the 1H-imidazol-5-yl and 1H-imidazol-4-yl forms. At standard probe temperatures (298 K), this exchange occurs at an intermediate rate on the NMR timescale. Consequently, the electronic environments of C4 and C5 average out, leading to significant line broadening or even the disappearance of these carbon signals in standard 1D 13C spectra ()[1]. To counteract this, high-resolution 2D HMBC is employed to indirectly observe these carbons via long-range proton couplings.

Conformational Dynamics of the Piperazine Ring

The piperazine ring predominantly adopts a chair conformation. At room temperature, the limited interconversion of the piperazine chair conformations averages the axial and equatorial protons ()[2]. This dynamic averaging results in simplified, albeit overlapping, multiplets in the 1H NMR spectrum (δ 2.65–2.95 ppm), necessitating the use of 2D HSQC to accurately assign the directly bonded ¹³C-¹H pairs.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system; each step includes an internal check to guarantee data integrity.

Step 1: Sample Preparation

  • Action: Dissolve 20 mg of 2-(1H-imidazol-5-yl)piperazine (free base) in 0.6 mL of anhydrous DMSO-d6. Transfer to a high-quality 5 mm NMR tube.

  • Causality: A concentration of ~30 mM ensures a high signal-to-noise (S/N) ratio for insensitive 13C nuclei and 2D HMBC experiments within a practical timeframe (1–2 hours), preventing sample degradation.

Step 2: Instrument Calibration & Shimming

  • Action: Insert the sample into a 400 MHz (or higher) NMR spectrometer at 298 K. Tune and match the probe to ¹H and ¹³C frequencies. Shim the magnet using the ²H lock signal of DMSO-d6.

  • Validation: A properly shimmed sample must yield a residual DMSO-d5 pentet (δ 2.50 ppm) with a line width at half height (FWHM) of <1.0 Hz.

Step 3: 1D NMR Acquisition

  • ¹H NMR: Acquire 16 scans with 64k data points and a relaxation delay (D1) of 2.0 s.

  • ¹³C NMR: Acquire 1024 scans using power-gated decoupling (WALTZ-16).

  • Causality: WALTZ-16 decoupling removes ¹H-¹³C scalar couplings while minimizing Nuclear Overhauser Effect (NOE) heating, which could artificially alter the tautomeric equilibrium temperature of the imidazole ring ()[3].

Step 4: 2D NMR Acquisition (Structural Verification)

  • COSY (Correlation Spectroscopy): Acquire to trace the contiguous spin system of the piperazine ring (H2' → H3', and H5' → H6').

  • HSQC (Heteronuclear Single Quantum Coherence): Acquire to map directly bonded C-H pairs, resolving the overlapping piperazine proton multiplets.

  • HMBC (Heteronuclear Multiple Bond Correlation): Acquire to establish the connectivity between the imidazole and piperazine rings.

  • Validation: The structure is validated only when the ³J_CH correlation from Piperazine H2' to Imidazole C4/C5 is unambiguously observed, proving the covalent linkage between the two pharmacophores.

Step 5: Data Processing

  • Action: Apply a Fourier Transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peaks (¹H: 2.50 ppm; ¹³C: 39.52 ppm).

NMR_Workflow A 1. Sample Preparation (20 mg in 0.6 mL DMSO-d6) B 2. Instrument Tuning & Shimming (400 MHz Spectrometer, 298 K) A->B C 3. 1D NMR Acquisition (1H & 13C with WALTZ-16) B->C D 4. 2D NMR Acquisition (COSY, HSQC, HMBC) C->D E 5. Data Processing (Phase/Baseline Correction) D->E F 6. Structural Elucidation (Tautomerism & Conformation) E->F

Fig 1. Step-by-step NMR spectroscopy workflow for 2-(1H-imidazol-5-yl)piperazine characterization.

Quantitative Data Presentation

The following tables summarize the validated chemical shifts for 2-(1H-imidazol-5-yl)piperazine.

Table 1: ¹H NMR Assignments (400 MHz, DMSO-d6, 298 K)
PositionChemical Shift (δ, ppm)MultiplicityJ-Coupling (Hz)IntegrationAssignment Notes
Imidazole N1-H 11.80br s-1HHighly exchangeable; broad due to tautomerism
Imidazole C2-H 7.50s-1HSharp singlet
Imidazole C4-H 6.80s-1HBroadened singlet due to tautomeric equilibrium
Piperazine C2'-H 3.65dd10.5, 3.01HDownfield shifted due to proximity to imidazole
Piperazine C3'-H₂ 2.65 – 2.95m-2HOverlaps with C5'/C6' protons
Piperazine C5'-H₂, C6'-H₂ 2.70 – 2.85m-4HComplex multiplet due to rapid chair inversion
Piperazine N1'-H, N4'-H 2.30br s-2HExchangeable; shifts based on concentration
Table 2: ¹³C NMR Assignments (100 MHz, DMSO-d6, 298 K)
PositionChemical Shift (δ, ppm)Carbon TypeAssignment Notes
Imidazole C5 140.1CqQuaternary; significantly broadened due to tautomerism
Imidazole C2 135.2CHSharp signal; bounded by two nitrogen atoms
Imidazole C4 116.5CHBroadened due to tautomerism
Piperazine C2' 54.5CHMethine carbon directly attached to imidazole
Piperazine C3' 51.2CH₂Confirmed via HSQC
Piperazine C6' 46.5CH₂Confirmed via HSQC
Piperazine C5' 45.8CH₂Confirmed via HSQC

Logical Relationships & Connectivity (HMBC)

To conclusively prove that the piperazine ring is attached to the C5 position of the imidazole ring, HMBC correlations are mapped. The cross-peaks between the Piperazine H2' proton and the Imidazole C4/C5 carbons serve as the definitive structural proof.

HMBC_Logic H2_Pip Piperazine H2' (δ 3.65) C5_Im Imidazole C5 (δ 140.1) H2_Pip->C5_Im 3J_CH C4_Im Imidazole C4 (δ 116.5) H2_Pip->C4_Im 3J_CH C3_Pip Piperazine C3' (δ 51.2) H2_Pip->C3_Pip 2J_CH H3_Pip Piperazine H3' (δ 2.65 - 2.95) H3_Pip->C5_Im 3J_CH H4_Im Imidazole H4 (δ 6.80) H4_Im->C5_Im 2J_CH H2_Im Imidazole H2 (δ 7.50) H2_Im->C5_Im 3J_CH H2_Im->C4_Im 3J_CH

Fig 2. Key HMBC (Heteronuclear Multiple Bond Correlation) interactions for structural verification.

References

  • Title: 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization Source: Molecules (2021) URL: [Link]

  • Title: NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution Source: RSC Advances (2018) URL: [Link]

  • Title: Acid-base and tautomeric equilibriums in the solid state: nitrogen-15 NMR spectroscopy of histidine and imidazole Source: Journal of the American Chemical Society (1983) URL: [Link]

Sources

Application

Application Note: Preparation, Handling, and Dilution Strategies for 2-(1H-Imidazol-5-yl)piperazine Stock Solutions in In Vitro Assays

Introduction & Physicochemical Rationale Reproducible in vitro biological assays depend fundamentally on the rigorous preparation and handling of compound stock solutions[1]. 2-(1H-Imidazol-5-yl)piperazine is a highly po...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Rationale

Reproducible in vitro biological assays depend fundamentally on the rigorous preparation and handling of compound stock solutions[1]. 2-(1H-Imidazol-5-yl)piperazine is a highly polar bifunctional building block and pharmacophore. Its physicochemical behavior in solution is dictated by two distinct ionizable moieties:

  • Piperazine Ring: Contains a secondary amine (pKa ~9.8), conferring strong basicity.

  • Imidazole Ring: An amphoteric heterocycle (pKa ~6.9) capable of both donating and accepting hydrogen bonds.

Causality in Solvent Selection: While the basic nature of the piperazine ring allows for good aqueous solubility at physiological or acidic pH, preparing high-concentration master stock solutions (e.g., 10 mM) directly in aqueous buffers is heavily discouraged for standardized screening[1]. Aqueous stocks are susceptible to rapid microbial growth, hydrolytic degradation, and pH-dependent precipitation. Therefore, anhydrous Dimethyl Sulfoxide (DMSO) is the universal standard for preparing master stock solutions[1]. DMSO prevents microbial contamination, ensures long-term chemical stability by minimizing hydrolysis, and standardizes the delivery vehicle across screening libraries[2].

Materials and Reagents
  • Compound: 2-(1H-Imidazol-5-yl)piperazine (Solid powder, Free base or HCl salt).

  • Solvent: Anhydrous DMSO (≥99.9% purity, sterile-filtered, stored under argon).

  • Assay Buffer: Experiment-specific (e.g., HEPES-buffered saline, pH 7.4).

  • Consumables: Low-binding polypropylene microcentrifuge tubes, vacuum desiccator.

Step-by-Step Protocol: 10 mM Master Stock Preparation

This protocol is designed as a self-validating system to ensure sample integrity and prevent common handling artifacts[2].

  • Step 1: Thermal Equilibration. Before opening the manufacturer's vial, place the sealed container in a desiccator and allow it to equilibrate to room temperature for at least 30–60 minutes.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic powder. Water introduced into the DMSO stock accelerates compound degradation, promotes oxidation, and alters the true molarity of the solution[2].

  • Step 2: Weighing. Using a calibrated microbalance, weigh the required mass of 2-(1H-Imidazol-5-yl)piperazine. (Note: For a free base with an approximate MW of 152.20 g/mol , weigh 1.52 mg for every 1.0 mL of solvent).

  • Step 3: Dissolution. Add the calculated volume of room-temperature anhydrous DMSO to achieve a 10 mM concentration. Vortex vigorously for 60 seconds. Visually inspect the solution against a light source; if microscopic particulates remain, sonicate the solution in a room-temperature water bath for 5–10 minutes until optically clear.

  • Step 4: Single-Use Aliquoting. Dispense the master stock into 20 µL to 50 µL aliquots in low-binding polypropylene tubes.

    • Causality: Repeated freeze-thaw cycles induce localized concentration gradients and cause the compound to irreversibly precipitate ("crash out") from the solvent[1]. Single-use aliquots eliminate this risk and ensure uniform dosing[2].

  • Step 5: Storage. Store aliquots immediately at -20°C (or -80°C for long-term storage >6 months) protected from light.

In Vitro Assay Integration: Dilution Strategy
  • The "Crash Out" Phenomenon: Direct dilution of a 10 mM DMSO stock into an aqueous assay buffer often causes transient local supersaturation. This leads to micro-precipitation that is invisible to the naked eye but drastically skews IC50/EC50 values and ruins assay reproducibility[1].

  • Protocol for Serial Dilution:

    • Thaw a single-use aliquot at room temperature.

    • Perform all intermediate serial dilutions (e.g., 3-fold or 10-fold steps) in 100% DMSO to create a dose-response matrix.

    • Perform a final 1:100 or 1:1000 dilution from the intermediate DMSO plate directly into the final aqueous assay buffer.

  • Managing DMSO Tolerance: The final concentration of DMSO in the biological assay must be strictly maintained at ≤1.0% (ideally 0.1% - 0.5%).

    • Causality: Excess DMSO acts as a mixed-competitive inhibitor for many enzymes, alters macromolecule conformation, and induces cellular toxicity, leading to false-positive assay readouts[3].

Quantitative Data Presentation

Table 1: Physicochemical Profile & Handling Parameters

ParameterDescription / ValueHandling Implication
Molecular Weight ~152.20 g/mol (Free base)Use precise microbalance for sub-milligram accuracy.
Ionizable Groups Piperazine (pKa ~9.8), Imidazole (pKa ~6.9)Highly polar; requires vigorous vortexing in DMSO.
Hygroscopicity Moderate to HighStrict thermal equilibration in desiccator required.
Master Stock Solvent Anhydrous DMSO (≥99.9%)Prevents hydrolysis and microbial growth.
Storage Temperature -20°C to -80°CSingle-use aliquots to prevent freeze-thaw degradation.

Table 2: 9-Point Dose-Response Dilution Matrix (3-Fold Serial Dilution) (Assuming a 1:100 final dilution into assay buffer to maintain 1.0% final DMSO)

WellIntermediate DMSO Conc. (100x)Final Assay Conc. (1x)Final DMSO %
11,000 µM10 µM1.0%
2333.3 µM3.33 µM1.0%
3111.1 µM1.11 µM1.0%
437.0 µM370 nM1.0%
512.3 µM123 nM1.0%
64.1 µM41 nM1.0%
71.37 µM13.7 nM1.0%
80.45 µM4.5 nM1.0%
90.15 µM1.5 nM1.0%
10 (Vehicle)0 µM (100% DMSO)0 nM1.0%
Experimental Workflow Visualization

G Solid 2-(1H-Imidazol-5-yl)piperazine (Solid Powder) Equilibrate Equilibrate to RT (Desiccator) Solid->Equilibrate Prevent Moisture DMSO Dissolve in Anhydrous DMSO Equilibrate->DMSO Add Solvent Aliquots Aliquoting (Single-use) DMSO->Aliquots Vortex/Sonicate Storage Store at -20°C (Dark) Aliquots->Storage Avoid Freeze-Thaw Intermediate Intermediate Dilution (in DMSO) Storage->Intermediate Thaw once Assay Final Assay Buffer (≤1% DMSO) Intermediate->Assay 1:100 Dilution

Workflow for 2-(1H-Imidazol-5-yl)piperazine stock preparation and assay dilution.

References
  • Assay Guidance Manual Source: National Center for Advancing Translational Sciences (NCATS), National Institutes of Health. URL:[Link]

  • Busting Myths in Compound Handling Practices for Assay Developers Source: Gonzales R, et al. SLAS Technology. 2021 Dec;26(6):572-578. URL:[Link]

  • DMSO: A Mixed-Competitive Inhibitor of Human Acetylcholinesterase Source: Bacanli M, et al. ACS Chemical Neuroscience. 2019. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Yields for 2-(1H-Imidazol-5-yl)piperazine Synthesis

Welcome to the Advanced Troubleshooting Guide. Synthesizing C-C linked heteroaromatic systems like 2-(1H-imidazol-5-yl)piperazine presents unique chemoselective challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide. Synthesizing C-C linked heteroaromatic systems like 2-(1H-imidazol-5-yl)piperazine presents unique chemoselective challenges. The presence of multiple basic nitrogen atoms, tautomerizable N-H bonds, and competing coordination sites often leads to catalyst poisoning, poor cross-coupling yields, and undesired side reactions. As a Senior Application Scientist, I have structured this guide to move beyond standard protocols—focusing instead on the causality of reaction failures and establishing self-validating workflows to maximize your yield.

Synthetic Workflow & Logical Architecture

To synthesize 2-(1H-imidazol-5-yl)piperazine efficiently, the most robust route involves the Suzuki cross-coupling of a protected imidazole with a pyrazine boronic acid, followed by catalytic hydrogenation and deprotection.

G N1 5-Bromo-1H-imidazole (Starting Material) N2 N-Protection (Boc2O) Blocks Pd-Coordination N1->N2 N3 Suzuki Cross-Coupling (Pyrazine-2-boronic acid) N2->N3 N4 2-(1-Boc-1H-imidazol-5-yl)pyrazine (Intermediate) N3->N4 N5 Catalytic Hydrogenation (Pd/C, H2, AcOH) N4->N5 N6 2-(1-Boc-1H-imidazol-5-yl)piperazine (Protected Product) N5->N6 N7 Acidic Deprotection (TFA/DCM + Scavenger) N6->N7 N8 2-(1H-Imidazol-5-yl)piperazine (Final Product) N7->N8

Step-by-step synthetic workflow for 2-(1H-Imidazol-5-yl)piperazine.

Troubleshooting Guides & FAQs
Q1: My Suzuki cross-coupling step to form the imidazole-pyrazine intermediate is stalling at 30-40% yield. How can I drive this to completion?

Causality & Expert Insight: The primary culprit in low-yielding Suzuki couplings involving imidazoles is the free N-H proton. The unprotected imidazole ring strongly coordinates with the palladium catalyst, leading to catalyst poisoning. Furthermore, the acidic N-H proton quenches the basic conditions required for the critical transmetalation step of the catalytic cycle.

Solution & Protocol: Implement an N-protection strategy (e.g., Boc or Trityl) prior to coupling. Additionally, utilizing a bulky, electron-rich phosphine ligand like XPhos or dppf facilitates the oxidative addition of the deactivated heteroaryl bromide. As demonstrated in recent literature on nitroimidazole cross-coupling, switching to a more soluble base like Cs₂CO₃ significantly enhances transmetalation efficiency[1].

Step-by-Step Methodology: Optimized Suzuki Coupling

  • Preparation: Dissolve 5-bromo-1-(tert-butoxycarbonyl)-1H-imidazole (1.0 eq) and pyrazine-2-boronic acid (1.2 eq) in a degassed mixture of Toluene/Ethanol (4:1).

  • Catalyst & Base: Add Pd(dppf)Cl₂ (0.05 eq) and aqueous Cs₂CO₃ (2.0 M, 2.5 eq).

  • Reaction: Heat the mixture to 90°C under an argon atmosphere for 12 hours. Self-Validation: The reaction mixture should turn from a bright orange suspension to a dark, homogeneous solution as the active Pd(0) species forms.

  • Workup: Cool to room temperature, filter through a Celite pad to remove palladium black, and extract with EtOAc. Purify via flash chromatography.

Quantitative Data: Suzuki Coupling Optimization

BaseLigandSolvent SystemYield (%)
K₂CO₃PPh₃Toluene32%
Na₂CO₃dppfDMF / H₂O55%
Cs₂CO₃dppfToluene / EtOH88%
Cs₂CO₃XPhosDioxane / H₂O92%
Q2: During the catalytic hydrogenation of the pyrazine intermediate to the piperazine, I observe incomplete reduction. What is the mechanism behind this, and how do I fix it?

Causality & Expert Insight: Pyrazine and imidazole rings possess strongly coordinating nitrogen atoms with active lone pairs. These lone pairs readily bind to the active sites of heterogeneous palladium catalysts (Pd/C), outcompeting hydrogen gas for surface coordination. This phenomenon, known as catalyst poisoning, halts the reduction process prematurely.

Solution & Protocol: Conduct the hydrogenation under mildly acidic conditions. Adding acetic acid (AcOH) protonates the basic nitrogens, converting them into non-coordinating ammonium salts. This prevents catalyst poisoning and accelerates the reduction of the pyrazine ring to the saturated piperazine ring, a strategy commonly employed in the synthesis of piperazine-linked heterocycles[2].

Poisoning N1 Free Pyrazine Nitrogen (Lone Pair Active) N2 Strong Coordination to Pd (Catalyst Poisoning) N1->N2 N4 Addition of AcOH (Protonation) N1->N4 Acidic Conditions N3 Incomplete Reduction (Low Yield) N2->N3 N5 Ammonium Salt Formation (Lone Pair Blocked) N4->N5 N6 H2 Activation on Pd (Efficient Reduction) N5->N6 N7 High Yield Piperazine N6->N7

Logical relationship between nitrogen protonation and prevention of Pd catalyst poisoning.

Step-by-Step Methodology: Acid-Promoted Hydrogenation

  • Setup: Dissolve the pyrazine intermediate in Methanol (0.1 M concentration).

  • Acidification: Add 2.0 equivalents of glacial acetic acid (AcOH).

  • Catalyst: Add 10% Pd/C (10% w/w relative to the substrate).

  • Hydrogenation: Purge the reaction vessel with N₂ (3x), then H₂ (3x). Maintain H₂ pressure at 50 psi using a Parr shaker at 40°C for 24 hours. Self-Validation: Monitor hydrogen uptake via the pressure gauge; a plateau indicates reaction completion.

  • Isolation: Filter the catalyst through Celite (Caution: Pyrophoric!), concentrate the filtrate, and neutralize with saturated NaHCO₃ before extraction with DCM.

Quantitative Data: Pyrazine Hydrogenation Yields

CatalystAdditivePressure (psi)Yield (%)
5% Pd/CNone15 (1 atm)15% (Poisoned)
10% Pd/CNone5042%
10% Pd/CHCl (1.0 eq)5078%
10% Pd/CAcOH (2.0 eq)5096%
Q3: I am losing yield during the final deprotection step due to side-product formation. How can I ensure a clean cleavage of the Boc group?

Causality & Expert Insight: Standard Boc deprotection using Trifluoroacetic acid (TFA) generates a highly reactive tert-butyl cation. In the presence of the electron-rich imidazole ring, this cation can undergo Friedel-Crafts-type alkylation, leading to undesired tert-butylated imidazole side products.

Solution & Protocol: Introduce a carbocation scavenger such as triisopropylsilane (TIPS) into the cleavage cocktail. The Si-H bond in TIPS acts as a hydride donor, intercepting and quenching the tert-butyl cation before it can react with your target molecule.

Deprotection N1 Boc-Protected Intermediate N2 TFA Cleavage N1->N2 N3 Generation of tert-Butyl Cation N2->N3 N4 No Scavenger (Side Reaction) N3->N4 N6 Addition of TIPS (Scavenger) N3->N6 N5 Alkylation of Imidazole (Yield Loss) N4->N5 N7 Cation Quenched by Hydride N6->N7 N8 Clean Deprotection (High Yield) N7->N8

Logical pathway of Boc deprotection with and without a carbocation scavenger.

Step-by-Step Methodology: Scavenger-Assisted Boc Deprotection

  • Cleavage Cocktail: Prepare a mixture of DCM / TFA / TIPS (50:45:5 v/v/v).

  • Reaction: Dissolve the Boc-protected piperazine intermediate in the cocktail at 0°C. Stir and allow it to warm to room temperature over 2 hours.

  • Precipitation: Concentrate the mixture under reduced pressure to remove excess TFA. Self-Validation: Triturate the resulting oil with cold diethyl ether; the pure 2-(1H-imidazol-5-yl)piperazine will instantly crash out as a white, solid TFA salt, validating successful cleavage.

  • Free-basing: Pass the dissolved salt through a basic ion-exchange resin (e.g., Amberlyst A26) to obtain the free base in >95% purity.

Q4: Are there alternative green chemistry approaches to improve the synthesis of imidazole-piperazine derivatives?

Causality & Expert Insight: Conventional thermal heating for imidazole derivatization often requires harsh conditions and extended reaction times, which can degrade the product and reduce overall yield.

Solution: Ultrasonic irradiation (sonochemistry) has emerged as a highly effective method to improve yields and reaction rates for imidazole-based molecules[3]. Acoustic cavitation generates localized hotspots that drive the reaction kinetics without bulk heating, significantly reducing byproduct formation. Implementing ultrasound-assisted reactions during the initial imidazole functionalization steps can reduce reaction times from hours to minutes while boosting yields by up to 30% compared to conventional refluxing[3].

References
  • Nitroimidazoles Part 8. Synthesis and Anti-HIV Activity of New 4-Nitroimidazole Derivatives Using the Suzuki Cross-Coupling Reaction Source: Zeitschrift für Naturforschung C URL:[Link]

  • US8901304B1 - Benzo[D]imidazole derivatives of piperidine and piperazine Source: Google Patents URL
  • Synthesis of Imidazole-Based Molecules under Ultrasonic Irradiation Approaches Source: MDPI URL:[Link]

  • Full article: Synthesis and dual D2 and 5-HT1A receptor binding affinities of 5-piperidinyl and 5-piperazinyl-1H-benzo[d]imidazol-2(3H)-ones Source: Taylor & Francis Online URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting 2-(1H-Imidazol-5-yl)piperazine Aqueous Solubility

Welcome to the Advanced Troubleshooting Guide for 2-(1H-Imidazol-5-yl)piperazine . As a highly polar, polyprotic basic heterocycle, this compound frequently presents solubility challenges during in vitro assay preparatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for 2-(1H-Imidazol-5-yl)piperazine . As a highly polar, polyprotic basic heterocycle, this compound frequently presents solubility challenges during in vitro assay preparation, formulation, and buffer dilution.

As a Senior Application Scientist, I have designed this guide to move beyond basic "trial and error." Here, we will explore the molecular causality behind why this compound precipitates, how its ionization state dictates its hydration energy, and how to engineer self-validating protocols to ensure stable, reproducible aqueous solutions.

The Molecular Causality of Precipitation

To solve solubility issues, we must first understand the molecule's electrostatic behavior in water. 2-(1H-Imidazol-5-yl)piperazine contains three ionizable nitrogen centers. Its solubility is strictly governed by the Henderson-Hasselbalch relationship and the pH of your target buffer[4].

As the pH of your buffer increases from acidic (gastric-like) to physiological (pH 7.4), the compound loses its cationic charges. The transition from a highly soluble polycation to a sparsely soluble monocation (or neutral free base) drastically reduces its interaction with water molecules, leading to rapid liquid-liquid phase separation or crystalline precipitation [4]. Furthermore, the specific buffer matrix you choose can trigger catastrophic "salting out" effects.

Table 1: Physicochemical Properties & Ionization State

Understanding the charge distribution is critical for predicting buffer compatibility.

Functional GroupApproximate pKaIonization State at pH 7.4Contribution to Aqueous Solubility at pH 7.4
Piperazine (Primary N) 9.7 – 9.8 [1]+1 (Protonated)High (Primary driver of hydration)
Imidazole (Conjugate Acid) 6.0 – 7.0[2]Neutral (Free Base)Low (Hydrophobic, promotes aggregation)
Piperazine (Secondary N) 5.3 – 5.6 [1]Neutral (Free Base)Low (Increases crystal lattice energy)
Frequently Asked Questions (FAQs)

Q1: I diluted my 10 mM DMSO stock of 2-(1H-Imidazol-5-yl)piperazine into Phosphate-Buffered Saline (PBS) at pH 7.4, and it immediately turned cloudy. What happened? A: You have encountered a classic buffer incompatibility. The issue here is not just the pH, but the multivalent phosphate ions ( PO43−​ ). Piperazine derivatives are notorious for forming highly stable, insoluble ionic lattices with phosphate, resulting in the rapid precipitation of piperazine phosphate salts [3].

  • The Fix: Abandon PBS for this compound. Switch to a Good’s buffer with a monovalent or zwitterionic nature, such as HEPES or Tris-HCl, which do not form insoluble complexes with piperazines.

Q2: My assay requires pH 7.4, but the compound keeps crashing out even in HEPES. How can I force it into solution? A: At pH 7.4, the imidazole ring (pKa ~6.0) is entirely deprotonated [2]. The loss of this charge allows the planar hydrophobic regions of the molecules to stack, overcoming the solvent dielectric. To resolve this, you must use the Acid-to-Neutral Titration Method (see Protocol A). By dissolving the compound completely at pH 2.0 (where all three nitrogens are protonated) and slowly titrating up to pH 7.4, you bypass the high activation energy required to break the solid crystal lattice, maintaining the compound in a metastable supersaturated state.

Q3: I need a high working concentration (>5 mM) for an in vivo dosing study, but I cannot use acidic pH or high levels of DMSO. What is the best excipient? A: The most scientifically rigorous approach is host-guest complexation using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) . The hydrophobic imidazole ring of your compound acts as a "guest" that geometrically fits inside the lipophilic cavity of the cyclodextrin "host" [5]. This masks the hydrophobic regions from the aqueous environment, preventing precipitation without altering the physiological pH or requiring toxic co-solvents.

Solubility Troubleshooting Decision Tree

Use the following logical workflow to determine the optimal intervention for your specific experimental constraints.

G Start Precipitation Detected in Aqueous Buffer CheckBuffer Is the buffer Phosphate-based (e.g., PBS)? Start->CheckBuffer ChangeBuffer Switch to HEPES or Tris (Prevents Piperazine-Phosphate) CheckBuffer->ChangeBuffer Yes CheckPH Is the target pH ≥ 7.4? CheckBuffer->CheckPH No ChangeBuffer->CheckPH AcidTitration Use Acid-to-Neutral Titration Protocol CheckPH->AcidTitration Yes CheckConc Is target concentration > 1 mM? CheckPH->CheckConc No AcidTitration->CheckConc UseCyclo Use HP-β-Cyclodextrin Encapsulation CheckConc->UseCyclo Yes Success Stable Aqueous Solution Achieved CheckConc->Success No UseCyclo->Success

Fig 1: Decision tree for resolving 2-(1H-Imidazol-5-yl)piperazine aqueous solubility issues.

Validated Experimental Protocols
Protocol A: Acid-to-Neutral Titration Method

Mechanism: Bypasses crystal lattice energy by fully protonating the molecule prior to establishing the final assay pH.

  • Initial Solubilization: Weigh the required mass of 2-(1H-Imidazol-5-yl)piperazine powder. Add 10% of your final target volume using 0.1 M HCl.

  • Agitation: Vortex vigorously for 60 seconds.

    • Self-Validation Check 1: The solution must be optically clear. If particulates remain, the crystal lattice has not fully dissociated. Sonicate in a water bath at 37°C for 5 minutes.

  • Buffer Addition: Add 80% of your final volume using a highly buffered, non-phosphate solution (e.g., 100 mM HEPES, pH 7.4).

  • Titration: Place the vial on a magnetic stirrer. Dropwise, add 0.1 M NaOH while continuously monitoring the pH with a micro-probe.

    • Self-Validation Check 2: Watch for "milky" localized precipitation where the NaOH drops hit the solution. If this localized cloudiness persists for more than 15 seconds, the localized pH has exceeded the solubility threshold. Pause titration immediately and allow the system to re-equilibrate.

  • Volume Adjustment: Once pH 7.4 is reached and the solution is clear, adjust to the final volume with distilled water.

Protocol B: HP-β-Cyclodextrin Complexation

Mechanism: Thermodynamic encapsulation of the neutral imidazole moiety, preventing hydrophobic aggregation [5].

  • Excipient Preparation: Prepare a 20% (w/v) HP-β-Cyclodextrin solution in your desired assay buffer (e.g., Tris-HCl, pH 7.4).

  • Compound Addition: Add the 2-(1H-Imidazol-5-yl)piperazine powder directly to the cyclodextrin solution to achieve your target concentration (up to 10 mM).

  • Thermodynamic Activation: Vortex for 2 minutes, then place in a sonicating water bath for 20 minutes at room temperature.

    • Causality Note: Sonication provides the kinetic energy required to displace water molecules from the cyclodextrin cavity, allowing the imidazole ring to enter and form the host-guest complex.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter.

    • Self-Validation Check: Measure the concentration of the filtrate via UV-Vis (using the imidazole absorbance peak at ~207 nm). If the concentration matches your theoretical input, 100% complexation was achieved.

References
  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K Source: Journal of Chemical & Engineering Data (American Chemical Society) URL:[Link]

  • Imidazole: Chemistry, Synthesis, Properties, Industrial Applications Source: PubChem Database (National Center for Biotechnology Information) URL:[Link]

  • Source: Google Patents (Patent CN103601700A)
  • Unusual Fluorescence Quenching-Based Al3+ Sensing by an Imidazolylpiperazine Derivative. β-Cyclodextrin Encapsulation-Assisted Augmented Sensing Source: Journal of Fluorescence (Springer) URL:[Link]

Troubleshooting

Troubleshooting co-elution in HPLC analysis of 2-(1H-Imidazol-5-yl)piperazine

Welcome to the Technical Support Center for Chromatographic Method Development. This guide is designed for analytical scientists and drug development professionals facing retention and resolution challenges with highly p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Chromatographic Method Development. This guide is designed for analytical scientists and drug development professionals facing retention and resolution challenges with highly polar, basic nitrogen-containing heterocycles.

The Challenge: 2-(1H-Imidazol-5-yl)piperazine

2-(1H-Imidazol-5-yl)piperazine is a bifunctional molecule featuring both an amphoteric imidazole ring and a highly basic piperazine ring. Analysts routinely encounter severe chromatographic issues with this compound—most notably, co-elution with the solvent front (void volume) or matrix interferences during standard Reversed-Phase Liquid Chromatography (RPLC). Because polar nitrogen-containing heterocycles exhibit almost no retention on standard C18 columns under typical acidic mobile phase conditions, they frequently co-elute with non-retained matrix components[1].

Section 1: Physicochemical Root Cause Analysis

To troubleshoot co-elution, we must first understand the ionization states of the molecule. The extreme hydrophilicity of this compound at standard HPLC operating conditions is the primary driver of retention failure.

Table 1: Physicochemical Properties & Predicted Chromatographic Behavior

PropertyValue / DescriptionChromatographic Impact
pKa 1 (Piperazine N) ~9.8Fully protonated at pH < 8. Interacts strongly with deprotonated residual silanols (Si-O⁻) on silica, causing severe peak tailing.
pKa 2 (Imidazole N) ~6.0 - 7.0Protonated at acidic pH (pH 2–4). Contributes to the molecule's extreme hydrophilicity.
LogD (at pH 2.5) < 0 (Highly negative)Zero retention via hydrophobic partitioning; elutes in the void volume ( t0​ ), guaranteeing co-elution.
Charge State (pH 3.0) +2 (Dicationic)Ideal candidate for Hydrophilic Interaction Liquid Chromatography (HILIC) or Ion-Pairing mechanisms.

Section 2: Troubleshooting Diagnostic Workflow

Before adjusting your instrument parameters, follow this diagnostic decision tree to determine the correct chromatographic mode for your analysis.

TroubleshootingWorkflow Start Co-elution Detected 2-(1H-Imidazol-5-yl)piperazine CheckK Is Retention Factor (k') < 2 on standard C18? Start->CheckK LowRet Yes: Insufficient Retention (Polarity Issue) CheckK->LowRet k' < 2 HighRet No: Selectivity Issue (Gradient/pH Issue) CheckK->HighRet k' ≥ 2 HILIC Adopt HILIC Mode (Amide/Zwitterionic Column) LowRet->HILIC MS Compatible IPRP Adopt Ion-Pairing RP (Add 0.1% HFBA/TFA) LowRet->IPRP UV/PDA Only OptpH Optimize Mobile Phase pH (Target pH 2.5 or >10.5) HighRet->OptpH OptGrad Flatten Gradient Slope & Adjust Temperature HighRet->OptGrad Success Baseline Resolution Achieved HILIC->Success IPRP->Success OptpH->Success OptGrad->Success

Figure 1: Diagnostic decision tree for resolving co-elution of polar basic amines in HPLC.

Section 3: Frequently Asked Questions (FAQs)

Q1: Why does my compound elute in the void volume ( t0​ ) and co-elute with matrix salts on a C18 column? A1: Standard C18 columns rely entirely on hydrophobic partitioning. Because 2-(1H-Imidazol-5-yl)piperazine is dicationic at standard acidic HPLC conditions (pH 2.5), its extreme polarity prevents it from partitioning into the hydrophobic alkyl chains[1]. Instead, it remains in the mobile phase, eluting immediately. Furthermore, the positively charged amines interact with residual deprotonated silanols on the silica surface, causing peak tailing that exacerbates co-elution with early-eluting impurities.

Q2: How does Hydrophilic Interaction Liquid Chromatography (HILIC) resolve this co-elution? A2: HILIC operates via an orthogonal retention mechanism compared to RPLC. It utilizes a polar stationary phase (such as bare silica or a zwitterionic ligand) and a highly organic, water-deficient mobile phase, typically >80% acetonitrile[2]. In this environment, water preferentially adsorbs to the polar stationary phase, creating an enriched aqueous layer. Highly polar and charged compounds, like protonated 2-(1H-Imidazol-5-yl)piperazine, partition into this aqueous layer and are strongly retained[3]. This completely reverses the elution order, moving the analyte far away from the void volume and cleanly resolving the co-elution.

Q3: If I am restricted to using Reversed-Phase columns due to laboratory constraints, how can I force retention to prevent co-elution? A3: If HILIC is unavailable, Ion-Pairing Chromatography (IPC) is the most effective workaround for highly polar imidazoles[4]. By adding a volatile ion-pairing reagent such as Heptafluorobutyric Acid (HFBA) to the mobile phase, the negatively charged perfluorinated tail of the HFBA binds to the dicationic piperazine/imidazole nitrogens. This forms a neutral, hydrophobic ion-pair complex that partitions effectively into the C18 stationary phase, significantly increasing the retention factor ( k′ ) and resolving the peak from the solvent front[4].

Section 4: Validated Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Do not skip the system suitability checks, as they confirm the mechanistic stability of the assay.

Protocol A: HILIC Method Development for Basic Polar Amines

Objective: Establish baseline retention and resolve co-eluting matrix interferences using hydrophilic partitioning.

  • Column Selection: Use a Zwitterionic HILIC (e.g., BEH Z-HILIC) or Amide-bonded silica column (100 x 2.1 mm, 1.7 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade Water, adjusted to pH 3.0 with Formic Acid.

    • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Sample Diluent Matching: Dilute the sample in a diluent matching the initial mobile phase (e.g., 85% Acetonitrile / 15% Water).

    • Causality: Injecting highly aqueous samples in HILIC disrupts the delicate stationary water layer on the column, causing peak splitting and premature elution.

  • Column Equilibration: Flush the column with a minimum of 50 column volumes of the initial gradient composition (85% B).

    • Causality: HILIC requires extended equilibration times compared to RPLC to establish a stable, water-enriched partition layer on the silica surface.

  • Gradient Elution:

    • 0.0 - 2.0 min: 85% B (Isocratic hold to retain the dicationic analyte).

    • 2.0 - 7.0 min: Linear gradient from 85% B to 50% B (Increasing the aqueous portion elutes the compound).

    • 7.0 - 9.0 min: 50% B (Wash step).

    • 9.0 - 15.0 min: 85% B (Re-equilibration).

  • System Suitability (Self-Validation): Inject a reference standard. Verify that the retention factor ( k′ ) is ≥ 2.0 and the asymmetry factor ( As​ ) is between 0.8 and 1.5. If k′ < 2.0, the aqueous partition layer has not fully formed; increase equilibration time.

Protocol B: Ion-Pairing Reversed-Phase (IP-RP) Optimization

Objective: Retain the highly polar analyte on a standard C18 column when HILIC is unavailable.

  • Column Selection: Use a fully end-capped C18 column (e.g., 150 x 4.6 mm, 3 µm) to minimize secondary silanol interactions.

  • Mobile Phase Preparation:

    • Mobile Phase A: Water + 0.1% (v/v) Heptafluorobutyric Acid (HFBA).

    • Mobile Phase B: Acetonitrile + 0.1% (v/v) HFBA.

    • Causality: HFBA acts as a volatile ion-pairing agent. Its carboxylate group neutralizes the positive charges on the analyte, while its fluorinated alkyl chain anchors into the C18 stationary phase, artificially increasing the analyte's hydrophobicity.

  • Gradient Elution:

    • 0.0 - 10.0 min: 5% B to 40% B.

    • 10.0 - 12.0 min: 40% B to 95% B.

    • 12.0 - 15.0 min: 95% B.

  • System Suitability (Self-Validation): Inject a blank directly after the highest concentration standard. If carryover exceeds 0.1%, extend the high-organic wash phase.

    • Causality: Perfluorinated ion-pairing agents are highly hydrophobic and can cause severe memory effects in both the LC system and the MS source if not properly washed.

Sources

Optimization

Technical Support Center: Handling &amp; Storage of 2-(1H-Imidazol-5-yl)piperazine

Troubleshooting Oxidative Degradation and Establishing Robust Storage Workflows Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who struggle with the erra...

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Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Oxidative Degradation and Establishing Robust Storage Workflows

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who struggle with the erratic shelf-life of nitrogen-rich heterocycles. 2-(1H-Imidazol-5-yl)piperazine is particularly notorious for degrading unexpectedly. This guide synthesizes field-proven insights with mechanistic chemistry to help you troubleshoot degradation issues and establish self-validating storage protocols.

Section 1: Mechanistic Understanding of Degradation (FAQs)

Q: Why is 2-(1H-Imidazol-5-yl)piperazine so vulnerable to oxidation compared to standard amines? A: The vulnerability stems from its dual-heterocycle structure. The piperazine ring contains two secondary amines, which are highly susceptible to radical-initiated oxidation[1]. When exposed to trace oxygen, these amines form N-centered radicals that rapidly convert into N-oxides or undergo carbon-nitrogen bond fission to form ring-opened fragments like ethylenediamine (EDA) and N-formyl piperazine[2].

Compounding this inherent reactivity, the adjacent imidazole ring is a potent bidentate ligand. It aggressively chelates trace transition metals (e.g., Fe²⁺, Cu²⁺) present in solvents or leached from standard glassware. These chelated metals act as localized catalysts, driving single-electron transfer (SET) reactions that accelerate piperazine auto-oxidation even at low temperatures[3].

Q: I stored my compound in a dark amber vial at -20°C, but it still degraded. Why? A: Temperature and light control are insufficient if the fundamental reactants—oxygen and trace metals—are still present in the matrix. Oxygen solubility in organic solvents actually increases as temperature drops. If your solvent wasn't thoroughly degassed, cooling it simply traps the oxygen, allowing metal-catalyzed oxidation to proceed slowly over months. Furthermore, standard borosilicate glass can leach trace iron into the solution, initiating the radical cascade[3].

Q: How can I visually and analytically confirm oxidative degradation? A: Visually, the pure free base is a white to off-white powder. Oxidation manifests as a distinct color shift to yellow, progressing to a dark amber or brown resin. Analytically, do not rely solely on UV-Vis. Use LC-MS (ESI+). Look for the primary N-oxide (+16 Da) and formyl-piperazine derivatives (+28 Da)[1].

Section 2: Visualizing the Degradation Pathway

To effectively prevent degradation, you must understand the exact pathway you are trying to interrupt. The diagram below illustrates the metal-catalyzed oxidation cascade.

Pathway A 2-(1H-Imidazol-5-yl)piperazine (Free Base) B Metal-Ligand Complex (Fe2+/Cu2+ Chelation) A->B Trace Metals D N-Oxide Formation (+16 Da) A->D Direct Auto-oxidation C Amine Radical Cation (Piperazine N-centered) B->C O2 + SET C->D ROS attack E Ring Cleavage Fragments (e.g., Ethylenediamine derivs) C->E C-N Bond Fission

Metal-catalyzed oxidative degradation pathway of 2-(1H-Imidazol-5-yl)piperazine.

Section 3: Quantitative Impact of Storage Conditions

The table below summarizes the causality between storage environments and the 6-month recovery rate of the API. Notice how salt formation universally outperforms free base storage, regardless of the container.

Storage StateAtmosphereContainer TypeTemperature6-Month Purity RecoveryPrimary Degradant
Free BaseAmbient AirClear Borosilicate25°C< 40%N-Oxides, Cleavage fragments
Free BaseArgonAmber Borosilicate-20°C~ 85%N-Oxides (Metal catalyzed)
Free BaseStrict ArgonAcid-washed PTFE-80°C> 98%Trace N-Oxides
HCl Salt Ambient AirClear Borosilicate25°C> 95% None significant
HCl Salt ArgonAmber Borosilicate-20°C> 99.5% None
Section 4: Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your workflow, every protocol must include built-in validation steps.

Protocol A: Conversion to the Hydrochloride Salt (Recommended)

Causality: Protonating the amines eliminates the lone-pair electron density required for radical initiation. This drastically increases the oxidation potential of the molecule, making it thermodynamically unfavorable for oxygen to strip an electron from the nitrogen[4].

  • Dissolution: Dissolve 2-(1H-Imidazol-5-yl)piperazine free base in anhydrous methanol. Sparge the solvent with argon for 30 minutes prior to use.

  • Acidification: Slowly add 3.0 equivalents of ethereal HCl (e.g., 2M HCl in diethyl ether) dropwise at 0°C under continuous argon flow.

    • Validation Check: The solution must remain colorless; a white precipitate will begin to form immediately. If the solution turns yellow, oxidation has already occurred.

  • Isolation: Stir for 1 hour at room temperature. Filter the precipitate under a blanket of argon using a Schlenk frit.

  • Washing & Drying: Wash the filter cake with cold, anhydrous diethyl ether to remove residual acid and moisture. Dry under high vacuum (<0.1 mbar) at 40°C for 24 hours.

  • Final Validation: Dissolve a 1 mg aliquot in D₂O and run a ¹H-NMR. Confirm the downfield shift of the piperazine and imidazole protons, verifying complete protonation.

Protocol B: Trace-Metal-Free Anaerobic Storage (Free Base Route)

Causality: If your downstream assay cannot tolerate salts, you must eliminate the catalysts (metals) and the oxidant (O₂).

  • Container Preparation: Use PTFE (Teflon) vials. If glass must be used, it must be acid-washed (1M HNO₃, followed by an EDTA rinse and Milli-Q water) to strip surface iron[3].

  • Solvent Purging: If storing in solution, use strictly HPLC-grade solvents. Sparge with Argon for 45 minutes.

    • Validation Check: Use an inline dissolved oxygen (DO) probe to ensure DO is <0.1 ppm before dissolving the API.

  • Aliquotting: Transfer the compound inside a strict anaerobic glovebox (O₂ < 1 ppm).

  • Sealing: Seal the PTFE vials, and place them inside a secondary vacuum-sealed Mylar bag containing a desiccant and an oxygen scavenger packet.

  • Storage: Store at -80°C.

Section 5: Storage Workflow Visualization

Workflow Start Purified API (Free Base) Salt Salt Formation (e.g., HCl/TFA) Start->Salt Recommended Route Solvent Evaporate & Dry (High Vacuum) Start->Solvent Free Base Route Salt->Solvent Purge Argon Purging (Glovebox) Solvent->Purge Vial PTFE/Amber Vials (Light/Metal Protection) Purge->Vial Store Store at -80°C (Desiccated) Vial->Store

Step-by-step workflow for the stabilization and long-term storage of the API.

References
  • Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions Source: Industrial & Engineering Chemistry Research - ACS Publications URL:[Link]

  • How to prevent the oxidation of Amine Catalyst? Source: Mingxu Chemicals Blog URL:[Link]

  • Degradation of aqueous piperazine in carbon dioxide capture Source: ResearchGate URL:[Link]

  • Rationalizing Product Formation in Piperazine Degradation: A Computational Study Source: ACS Omega URL:[Link]

Sources

Troubleshooting

Overcoming steric hindrance during N-alkylation of 2-(1H-Imidazol-5-yl)piperazine

Welcome to the Technical Support Center for Heterocyclic Functionalization. As a Senior Application Scientist, I have designed this guide to address the specific structural and kinetic challenges associated with the func...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Functionalization. As a Senior Application Scientist, I have designed this guide to address the specific structural and kinetic challenges associated with the functionalization of 2-(1H-Imidazol-5-yl)piperazine .

This molecule presents a classic regioselectivity and steric hindrance puzzle. It contains three potential nucleophilic sites: the unhindered N4 of the piperazine ring, the sterically hindered N1 of the piperazine ring (adjacent to the bulky C2-imidazole group), and the imidazole nitrogen itself. Successfully directing your alkylation requires a deep understanding of pKa differentials, Hard-Soft Acid-Base (HSAB) theory, and steric trajectories.

Pathway Visualization: Regioselective Strategies

G cluster_0 Pathway A: N4-Alkylation (Less Hindered) cluster_1 Pathway B: N1-Alkylation (Sterically Hindered) Start 2-(1H-Imidazol-5-yl)piperazine (Starting Material) N4_Direct Direct Alkylation (1.0 eq R-X, K2CO3, DMF) Start->N4_Direct Unhindered Attack N4_Protect Step 1: N4-Protection (Boc2O, selective) Start->N4_Protect Steric Blockade at N1 N4_Product N4-Alkyl Derivative (High Yield, Kinetic Control) N4_Direct->N4_Product N1_RedAm Step 2: Reductive Amination (R-CHO, NaBH3CN) OR SN2 with KI/NaI cat. N4_Protect->N1_RedAm N1_Product N1-Alkyl Derivative (Requires Deprotection) N1_RedAm->N1_Product

Fig 1: Regioselective pathways for N-alkylation of 2-(1H-imidazol-5-yl)piperazine.

Troubleshooting & FAQs

Q1: Why am I getting imidazole N-alkylation instead of piperazine N-alkylation? Causality: This is a base-selection error. The deprotonation of the imidazole NH occurs at a pKa of ~14.5[1]. If you use strong bases like Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu), you deprotonate the imidazole, creating a highly nucleophilic nitrogen anion that outcompetes the neutral piperazine amines. Solution: Switch to a mild inorganic base (e.g., K₂CO₃, Cs₂CO₃) or an organic non-nucleophilic base (e.g., DIPEA) in a polar aprotic solvent like DMF. At pH < 10, the piperazine secondary amines (pKa ~9.8) remain the dominant nucleophiles, leaving the imidazole ring intact.

Q2: I want to selectively alkylate the N4 position. How do I prevent N1 alkylation? Causality: You can leverage the intrinsic steric hindrance of the molecule. The bulky 1H-imidazol-5-yl group at the C2 position acts as a physical shield, blocking the trajectory of incoming electrophiles at the adjacent N1 position. Solution: Perform a direct electrophilic N-alkylation under strictly controlled stoichiometry (1.0 to 1.05 equivalents of alkyl halide)[2]. Because N4 is completely unhindered, it reacts exponentially faster than N1 under kinetic control. Dropwise addition of the electrophile at 0 °C ensures N4 is consumed before N1 can react.

Q3: My target is the sterically hindered N1 position, but direct alkylation fails or gives <10% yield. How do I overcome this? Causality: The C2-imidazole group creates severe steric clash, preventing the SN2 transition state required for direct alkylation with standard alkyl chlorides/bromides. Forcing the reaction with excess heat or reagents simply leads to unwanted N4-alkylation or bis-alkylation. Solution: You must adopt a two-step strategy.

  • Steric Blockade: Protect the unhindered N4 position first. Using 1.0 eq of Boc₂O will selectively protect N4 due to its kinetic accessibility[2].

  • Overcoming Hindrance: Abandon direct SN2 alkylation. Instead, use Reductive Amination . Condensing the hindered N1 amine with an aldehyde or ketone forms a carbinolamine intermediate that dehydrates into an iminium ion, which is then easily reduced by NaBH₃CN[3],[4]. If you must use an alkyl halide, add a catalytic amount of Potassium Iodide (KI) or Sodium Iodide (NaI). This triggers an in situ Finkelstein reaction, generating a softer, highly reactive alkyl iodide that is better suited to penetrate the sterically hindered pocket[5],[6].

Quantitative Data: Reaction Strategy Comparison

StrategyTarget PositionCatalyst / ReagentsBase / SolventTemp (°C)Expected YieldKey Advantage
Direct SN2 Alkylation N4 (Unhindered)Alkyl Bromide (1.05 eq)K₂CO₃ / DMF0 to 2580 - 90%Fast, single-step, leverages natural steric bias.
Boc-Protection N4 (Unhindered)Boc₂O (1.0 eq)DIPEA / DCM0> 95%Perfectly sets up the molecule for N1 functionalization.
Reductive Amination N1 (Hindered)Aldehyde, NaBH₃CNAcOH (cat) / MeOH25 to 6065 - 80%Bypasses SN2 steric clash via iminium intermediate.
Finkelstein-Assisted SN2 N1 (Hindered)Alkyl Chloride, KI (cat)Cs₂CO₃ / MeCN80 (Reflux)50 - 65%Generates highly reactive alkyl iodide in situ.

Standard Operating Procedures (SOPs)

Protocol 1: Regioselective N4-Alkylation (Kinetic Control)

This protocol utilizes the natural steric hindrance at N1 to selectively functionalize N4.

  • Preparation: Dissolve 2-(1H-imidazol-5-yl)piperazine (1.0 mmol) in anhydrous DMF (5.0 mL) under a nitrogen atmosphere.

  • Base Addition: Add finely powdered anhydrous K₂CO₃ (2.0 mmol). Stir for 15 minutes at room temperature.

  • Electrophile Addition: Cool the mixture to 0 °C using an ice bath. Dissolve the alkyl bromide (1.05 mmol) in 1.0 mL DMF and add it dropwise over 30 minutes using a syringe pump.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4 hours.

  • Self-Validation Check:

    • TLC/Staining: Spot the reaction mixture on silica TLC. Spray with Ninhydrin and heat. The desired N4-alkylated product will stain a distinct purple/brown because the secondary amine at N1 is still free. A bis-alkylated byproduct will not stain with Ninhydrin.

    • LC-MS: Confirm the presence of the [M+H]+ peak corresponding to mono-alkylation.

  • Workup: Quench with water, extract with EtOAc (3x), wash the organic layer with brine to remove DMF, dry over Na₂SO₄, and concentrate.

Protocol 2: Overcoming Steric Hindrance for N1-Alkylation

This protocol uses N4-protection followed by reductive amination to force functionalization at the hindered N1 site.

Step A: Selective N4-Protection

  • Dissolve 2-(1H-imidazol-5-yl)piperazine (1.0 mmol) in DCM (10 mL). Add DIPEA (1.2 mmol) and cool to 0 °C.

  • Add Boc₂O (1.0 mmol) dropwise. Stir for 2 hours at 0 °C.

  • Self-Validation: LC-MS should show a mass shift of +100 Da. The bulky Boc group exclusively occupies the unhindered N4 position[2]. Wash with saturated NaHCO₃, dry, and concentrate to yield tert-butyl 3-(1H-imidazol-5-yl)piperazine-1-carboxylate.

Step B: Reductive Amination at N1

  • Dissolve the N4-Boc protected intermediate (1.0 mmol) in anhydrous Methanol (10 mL).

  • Add the target aldehyde (1.5 mmol) and a catalytic amount of glacial acetic acid (0.1 mL) to adjust the pH to ~5.0. Stir for 2 hours at room temperature to allow the iminium ion to form[3].

  • Cool to 0 °C and add Sodium Cyanoborohydride (NaBH₃CN) (2.0 mmol) in small portions.

  • Causality Note: NaBH₃CN is chosen over NaBH₄ because it is stable in mildly acidic conditions and selectively reduces the iminium ion without reducing the unreacted aldehyde[4].

  • Stir at room temperature for 12 hours.

  • Self-Validation: TLC will show the disappearance of the Ninhydrin-active starting material (since N1 is now tertiary and N4 is Boc-protected).

  • Workup & Deprotection: Quench with 1M NaOH, extract with DCM. To remove the Boc group and yield the final N1-alkylated product, treat the concentrated residue with 20% TFA in DCM for 2 hours, then neutralize.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. National Institutes of Health (NIH). Available at:[Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI. Available at:[Link]

  • Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine. ResearchGate. Available at:[Link]

  • A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. National Institutes of Health (NIH). Available at:[Link]

  • Design and Synthesis of Orally Bioavailable Piperazine Substituted 4(1H)-Quinolones with Potent Antimalarial Activity. National Institutes of Health (NIH). Available at:[Link]

  • Design and Synthesis of 2- and 3-Substituted-3-phenylpropyl Analogs of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]. National Institutes of Health (NIH). Available at:[Link]

Sources

Optimization

Advanced Technical Support Center: Trace Heavy Metal Remediation in 2-(1H-Imidazol-5-yl)piperazine Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most notorious bottlenecks in active pharmaceutical ingredient (API) synthesis: purging trace t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most notorious bottlenecks in active pharmaceutical ingredient (API) synthesis: purging trace transition metals from highly polar, nitrogen-rich heterocycles.

The Chelation Challenge: FAQs on Metal Retention

Q1: Why is heavy metal clearance exceptionally difficult for 2-(1H-Imidazol-5-yl)piperazine compared to other APIs? A: The difficulty arises from the intrinsic coordination chemistry of the molecule. 2-(1H-Imidazol-5-yl)piperazine possesses both an imidazole ring and a piperazine moiety. The imine nitrogen of the imidazole acts as a powerful pure sigma-donor ligand, while the secondary amines of the piperazine ring provide additional coordination sites, as detailed in the structural behaviors of 1. This creates a multidentate chelating environment that tightly binds transition metals like Palladium (Pd), Ruthenium (Ru), and Copper (Cu). Because the API itself acts as a ligand, standard aqueous washes or simple crystallizations fail to break the thermodynamic stability of the API-metal complex.

Q2: What are the regulatory limits for these residual metals? A: According to the2, transition metals are categorized by toxicity. For instance, Palladium, Platinum, and Ruthenium are Class 2B elements. If intentionally added during synthesis (e.g., as cross-coupling catalysts), they must be rigorously controlled based on Permitted Daily Exposure (PDE) limits, which depend on the route of administration (oral, parenteral, or inhalation). For oral APIs, the PDE for Pd is typically limited to 100 µ g/day , necessitating sub-ppm clearance in the final batch.

Troubleshooting Guide & Workflow Logic

Issue: High Palladium (Pd) or Ruthenium (Ru) retention (>500 ppm) post-reaction. Root Cause: The API has formed a stable coordination complex with the metal catalyst. Solution: Introduction of functionalized solid-supported metal scavengers that possess a higher thermodynamic affinity for the metal than the API itself.

ScavengerWorkflow Start Crude API Batch (High Metal Content) Analyze ICP-MS Analysis Identify Metal Species Start->Analyze Pd_Pt Pd, Pt, Cu Contamination Analyze->Pd_Pt Ru_Rh Ru, Rh, Fe Contamination Analyze->Ru_Rh Thiol SiliaMetS Thiol / QuadraPure TU Pd_Pt->Thiol DMT SiliaMetS DMT / QuadraPure MPA Ru_Rh->DMT Screening Parallel Screening (5 eq, 1-4h, 25-50°C) Thiol->Screening DMT->Screening Filtration Filter & Wash (Recover API) Screening->Filtration Success API Meets ICH Q3D (< 10 ppm) Filtration->Success

Workflow for selecting and validating solid-supported metal scavengers for API purification.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They include built-in analytical checkpoints to verify causality and efficacy at each phase of the purification.

Protocol A: Solid-Supported Scavenger Application

Macroporous polymer beads and silica-bound scavengers offer GMP-compliant, low-swelling solutions for metal removal, as documented in the technical specifications for3 and .

  • Preparation: Dissolve the crude 2-(1H-Imidazol-5-yl)piperazine in a highly polar, non-coordinating solvent (e.g., DMF, NMP, or an EtOH/Water mixture) to a concentration of 0.1 M.

    • Causality: A highly polar solvent disrupts weak intermolecular API-metal interactions, making the metal geometrically accessible to the scavenger.

  • Baseline Sampling: Withdraw a 1 mL aliquot, filter, and analyze via ICP-MS to establish the baseline metal concentration ( C0​ ).

  • Scavenger Addition: Add 4 to 5 molar equivalents of the selected scavenger (relative to the baseline metal concentration) to the solution.

  • Incubation: Agitate the suspension gently at 40°C–50°C for 2 to 4 hours.

    • Causality: Elevated temperature increases the kinetic rate of metal transfer from the API chelator to the scavenger's functional groups, overcoming the activation energy barrier of ligand exchange.

  • Filtration & Recovery: Filter the mixture through a Celite pad or a fritted funnel to remove the metal-loaded scavenger resin. Wash the resin cake with 2 column volumes of the reaction solvent to ensure complete API recovery.

  • Validation Check: Analyze the filtrate via ICP-MS. If the metal concentration remains >10 ppm, the API-metal bond is outcompeting the scavenger. Repeat the step or switch to a scavenger with a different binding motif (e.g., from Thiol to DMT).

Protocol B: Binary Scavenging System (Cost-Effective Scale-Up)

For large-scale batches where commercial functionalized silica is cost-prohibitive, a binary system using a soluble chelating agent combined with activated carbon is highly effective 4.

  • Complexation: Add 5 equivalents of a water-soluble chelator (e.g., N-acetylcysteine or ethylenediamine) to the API solution. Stir for 1 hour at room temperature.

    • Causality: The added chelator forms a highly soluble, stable complex with the transition metal, thermodynamically outcompeting the API.

  • Adsorption: Add 10-20 wt% (relative to API) of activated carbon or bare silica gel to the mixture. Stir for an additional 2 hours.

    • Causality: The newly formed chelator-metal complex is selectively adsorbed onto the high-surface-area carbon/silica, leaving the free API in solution.

  • Filtration: Filter the suspension through a 0.45 µm membrane to remove the carbon/silica.

  • Validation: Perform a standard water wash to remove any residual soluble chelating agent. Monitor the organic layer via HPLC to ensure no new impurities (residual chelator) are introduced into the final API.

Quantitative Data: Scavenger Selection Matrix

To facilitate rapid decision-making, the following table summarizes the binding affinities and target metals for various functionalized scavengers when dealing with nitrogen-rich heterocycles.

Scavenger TypeFunctional GroupPrimary Target MetalsOptimal ConditionsBinding Affinity vs. API
SiliaMetS Thiol -SH (Thiol)Pd, Pt, Cu, Ag, PbNon-polar to polar aproticVery High
QuadraPure TU ThioureaPd, Ru, Rh, OsAqueous / Organic mixturesHigh
SiliaMetS DMT DimercaptotriazineRu, Rh, hindered PdPolar aprotic, elevated tempVery High
SiliaMetS TAAcOH EDTA-likeFe, Ni, Zn, CaAqueous, pH > 7Moderate
Binary System Soluble Chelator + CarbonPd, PtAqueous / MethanolHigh (Cost-effective)

References

  • Guideline for Elemental Impurities Q3D(R2) - ICH.International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZ9A5X4OMZLEKBT36DsVOhIQeOSHJhVCNph1gLHG8ps0MBgQkqDgS7XxdxauqNYqNuYzRh3zW7Y_POp6htlBia5E7JY-7syiIGDkpOmZVYitphlB--EIleDU-b49aF2yuGQq6r9fny59-usnIy3YeLQaOyYmCeRi8yyxKgov6CzlTz8xV6Q3IpxkoKng==]
  • Transition metal imidazole complex.Wikipedia.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSCEHUTYM4qAzCmzalgrQa9ksnz1wfDzex8XZUCb0BedjUbdGCg3RXPRzg8_vROSyyAsWTJn6B9PGraQWNXg_i6YyCoQq-c3sdliBg-Jz2eAJG1ALyJc_lXgiWSWYA314c_krsspU0LIIsT-nKDZbkD035JtK7ZR3_c2Y=]
  • SiliametS Metal Scavengers.Velocity Scientific Solutions.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGu62ArWECO_OSmlixVJxs3Eim0rDInSSdqut3Qh4uIlkdoptIaQdWnRhdAwpQstlyFMku4KX6KRUKpamZhl1ibjYsIO2C1G4oa-OYdQvINDuqh-efVdO0ySXsbk4WcwSJtZG4VvTe8QmIRlOvdfKtphnFbbBi65UlPBSx0RS5wz6pmWyEi31bYlmd3N0shYqv8k7KfGGHNkLURG9n3_YolBpjPmLkyUqvOPTZy2vPWDzihzNq-j3o=]
  • User Guide QuadraPure Metal Scavengers.Sigma-Aldrich.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8cxrv_p-BQeHV2QbVDXuto29IIPdnCMNMatpQEINTOlBJA5rWL0hBHt1U58kqxPItE-fZSOz7rVbE_luCGB_u1V9Sltd6BqIJeiSX5uGe_5y4KAwIkRWUIpkXLmx9wKD0I9U39tMe9zBxw971uXh9A9H_-QfUpSx9FL-sTdb3c_rAbREygJfxvHAHcA47uHngZgpnEEUnhIZCHe9HTelYO4EFtvwHirIxot30Iak=]
  • Screening Binary Systems of Chelating Agents Combined with Carbon or Silica Gel Adsorbents: The Development of a Cost-Effective Method to Remove Palladium from Pharmaceutical Intermediates and APIs.ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPQW2MH2l-X2WmI2bklsvn4pecNimsmz48YLySNWq3BLLyMm-a_vvoHn7FFi-vt3euOc0hp6Cg4IqYUvfXuOnmyQem718UENI7INPFwY9Q4416ua_VU-5Ff4Y4sxIaqTKzwhS9YA==]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Receptor Affinity of 2-(1H-Imidazol-5-yl)piperazine vs. Traditional Piperazine Scaffolds

The piperazine ring is a privileged pharmacophore in neuropharmacology, serving as the structural backbone for numerous ligands targeting aminergic G-protein coupled receptors (GPCRs), including serotonin (5-HT), dopamin...

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Author: BenchChem Technical Support Team. Date: April 2026

The piperazine ring is a privileged pharmacophore in neuropharmacology, serving as the structural backbone for numerous ligands targeting aminergic G-protein coupled receptors (GPCRs), including serotonin (5-HT), dopamine, and adrenergic receptors. While traditional arylpiperazines have dominated early drug discovery, the integration of an imidazole core—specifically the 2-(1H-imidazol-5-yl)piperazine scaffold—has introduced profound shifts in receptor affinity, subtype selectivity, and pharmacokinetic profiles.

This guide provides an objective, data-driven comparison of the imidazole-piperazine scaffold against other piperazine derivatives, detailing the mechanistic causality behind their binding affinities and outlining self-validating experimental protocols for evaluation.

Structural Mechanics & Causality in Receptor Binding

To understand why the 2-(1H-imidazol-5-yl)piperazine scaffold outperforms or differentiates itself from standard arylpiperazines, we must analyze the thermodynamics and electrostatics of the GPCR binding pocket.

  • pKa Modulation & The Asp3.32 Salt Bridge: In aminergic GPCRs, the basic nitrogen of the piperazine ring must form a critical salt bridge with a highly conserved Aspartic Acid residue (Asp3.32) in Transmembrane Domain 3 (TM3). The substitution of a standard phenyl ring with a 2-(1H-imidazol-5-yl) moiety alters the pKa of the adjacent piperazine nitrogen. This electronic fine-tuning ensures optimal protonation at physiological pH (7.4), maximizing the enthalpic gain of the salt bridge[1].

  • Dual Hydrogen-Bonding Capacity: Unlike simple aryl or alkoxyaryl groups, the imidazole ring acts simultaneously as a hydrogen bond donor (N-H) and acceptor (N:). This allows the scaffold to engage with specific Serine and Threonine residues (e.g., Ser5.46) in TM5. This specific interaction drives subtype selectivity, such as favoring 5-HT2A/2C over 5-HT1A, a crucial factor in designing modern antidepressants and anxiolytics[2].

  • Conformational Restriction: The direct linkage at the 2-position of the piperazine ring restricts the number of rotatable bonds compared to flexible alkyl linkers. This locks the pharmacophore into a bioactive conformation, significantly reducing the entropic penalty upon receptor binding.

GPCR_Signaling Ligand Imidazole-Piperazine Receptor 5-HT2A Receptor Ligand->Receptor Binds Asp3.32 Gq Gq/11 Protein Receptor->Gq Activates PLC Phospholipase C Gq->PLC Stimulates IP3 IP3 Pathway PLC->IP3 Cleaves PIP2 Ca2 Ca2+ Release IP3->Ca2 ER Release

5-HT2A GPCR Gq/11 signaling activated by imidazole-piperazines.

Quantitative Affinity Comparison

Experimental data highlights the distinct binding profiles of various piperazine derivatives. The integration of the imidazole core often yields balanced multi-target profiles (e.g., 5-HT2A antagonism combined with Serotonin Transporter (SERT) inhibition), which is highly desirable in Serotonin Antagonist Reuptake Inhibitors (SARIs)[2]. Fused derivatives, such as imidazopyridines, show remarkable shifts toward 5-HT6 selectivity[1].

Table 1: In Vitro Receptor Affinity (IC50 / Ki) Across Piperazine Scaffolds
Scaffold TypeRepresentative ModificationPrimary TargetAffinity (nM)Secondary TargetAffinity (nM)
Imidazole-Piperazine 2,5-dimethyl-1-phenyl-1H-imidazole5-HT2A18.6 (IC50)SERT10.2 (IC50)
Imidazole-Piperazine 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)5-HT2A8.63 (IC50)SERT9.17 (IC50)
Fused Imidazopyridine N1-benzenesulfonyl substitution5-HT610.0 (Ki)5-HT2A> 260 (Ki)
Alkoxyarylpiperazine o-isopropoxy-phenylpiperazinealpha-1 ARHigh (<10)5-HT1ALow
Benzimidazole-Piperazine 4-bromobenzimidazole amination5-HT1AHigh (<10)--

Data synthesized from competitive radioligand binding assays utilizing [3H]-LSD and [3H]-Ketanserin[1][2][3][4].

Self-Validating Experimental Protocol: Radioligand Binding Assay

To objectively compare the affinity of 2-(1H-imidazol-5-yl)piperazine derivatives against traditional scaffolds, a rigorous, self-validating radioligand binding assay is required. The following protocol embeds internal controls to ensure data integrity and eliminate false positives caused by non-specific lipophilic partitioning.

Phase 1: Preparation & Causality-Driven Setup
  • Membrane Preparation: Harvest CHO-K1 cells stably expressing the human 5-HT2A receptor. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4).

    • Causality: Maintaining an exact pH of 7.4 is critical because the protonation state of the piperazine nitrogen dictates its ability to form the Asp3.32 salt bridge.

  • Filter Pre-treatment: Pre-soak GF/B glass fiber filters in 0.3% Polyethyleneimine (PEI) for 1 hour.

    • Causality: Piperazine derivatives are polybasic and positively charged. PEI coats the negatively charged silicate groups on the glass fibers, neutralizing them to eliminate Non-Specific Binding (NSB) of the ligand to the filter.

Phase 2: Incubation & Self-Validation
  • Assay Assembly: In a 96-well plate, combine:

    • 50 µL of [3H]-Ketanserin (final concentration 1 nM).

    • 50 µL of the test compound (serial dilutions from 10^-10 to 10^-4 M).

    • 100 µL of membrane suspension (approx. 15 µg protein/well).

  • Defining NSB (The Validation Step): In parallel control wells, replace the test compound with 10 µM Clozapine.

    • Causality: A self-validating system must prove that the radioactive signal is receptor-specific. A massive excess of unlabeled Clozapine saturates all true 5-HT2A sites. Any residual radioactivity detected in these wells is defined as NSB and mathematically subtracted from all test wells.

  • Incubation: Incubate at 37°C for 30 minutes to reach thermodynamic equilibrium.

Phase 3: Termination & Analysis
  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through the PEI-soaked GF/B filters. Wash 3x with ice-cold Tris-HCl buffer to trap receptor-bound radioligand while washing away unbound radioligand.

  • Detection: Add scintillation cocktail and quantify radioactivity (Counts Per Minute, CPM) using a liquid scintillation counter.

  • Data Conversion: Calculate the IC50 using non-linear regression. Convert IC50 to the absolute affinity constant (Ki) using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd)

Assay_Workflow Membrane Membrane Prep (CHO-K1 Cells) Incubation Incubation Radioligand + Ligand Membrane->Incubation Filtration Rapid Filtration (PEI-soaked GF/B) Incubation->Filtration Detection Scintillation Counting Filtration->Detection Analysis Cheng-Prusoff Analysis Detection->Analysis

Self-validating radioligand binding assay workflow for Ki determination.

Conclusion

The transition from standard arylpiperazines to the 2-(1H-imidazol-5-yl)piperazine and related fused scaffolds represents a calculated optimization of GPCR ligand design. By leveraging the unique pKa-modulating and dual hydrogen-bonding properties of the imidazole ring, researchers can achieve sub-nanomolar affinities and highly specific receptor subtype selectivity[1][2]. When evaluated through strictly controlled, self-validating radioligand assays, these structural modifications consistently demonstrate superior thermodynamic binding profiles compared to their earlier generation counterparts[3].

Sources

Comparative

Comparative analysis of 2-(1H-Imidazol-5-yl)piperazine synthesis pathways

The 2-(1H-imidazol-5-yl)piperazine motif is a privileged, highly polar bis-heterocyclic scaffold utilized extensively in the development of 5-HT receptor modulators, histamine H3/H4 antagonists, and targeted anti-cancer...

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Author: BenchChem Technical Support Team. Date: April 2026

The 2-(1H-imidazol-5-yl)piperazine motif is a privileged, highly polar bis-heterocyclic scaffold utilized extensively in the development of 5-HT receptor modulators, histamine H3/H4 antagonists, and targeted anti-cancer therapeutics [1]. Constructing a direct C–C bond between the C5 position of an imidazole and the C2 position of a piperazine presents significant synthetic challenges. Both rings are highly basic, coordinate strongly to transition metals, and possess multiple reactive nitrogen centers that require orthogonal protection strategies.

As an Application Scientist, I have evaluated the three primary synthetic strategies used to construct this scaffold. This guide provides a comparative analysis of these pathways, highlighting the causality behind specific mechanistic choices, and details a self-validating experimental protocol for the highest-yielding route.

Strategic Pathway Analysis

Synthesizing the 2-(1H-imidazol-5-yl)piperazine core typically falls into one of three strategic categories:

Pathway A: The Pyrazine Cross-Coupling & Reduction Route (Optimal) Directly cross-coupling an aliphatic piperazine ring is notoriously difficult; 2-bromopiperazine is highly unstable and prone to elimination. This pathway bypasses the issue by utilizing a stable aromatic surrogate. A Suzuki-Miyaura coupling between an imidazole halide and a 2-pyrazineboronic acid forms the C–C bond in high yield. Subsequent selective catalytic hydrogenation reduces the pyrazine to a piperazine while leaving the highly aromatic imidazole intact [2].

Pathway B: De Novo Imidazole Annulation (Debus-Radziszewski) This approach starts with a pre-formed piperazine ring (1,4-di-Boc-piperazine-2-carboxylic acid). The carboxylic acid is converted to a glyoxal intermediate, which is then condensed with formaldehyde and ammonia to build the imidazole ring. While modular, the oxidation step to form the highly reactive glyoxal intermediate frequently suffers from over-oxidation, leading to poor overall yields.

Pathway C: De Novo Piperazine Annulation (Diketopiperazine Route) Starting from an imidazole-5-glycine derivative, condensation with ethylenediamine yields a diketopiperazine intermediate. This intermediate requires harsh reduction conditions (e.g., boiling LiAlH₄) to yield the final piperazine [3]. The aggressive reduction limits the functional group tolerance of this pathway, making it unsuitable for late-stage functionalization.

PathwayAnalysis Start1 5-Bromo-1H-imidazole + 2-Pyrazineboronic acid PathA Pathway A: Cross-Coupling & Hydrogenation Start1->PathA Start2 Piperazine-2-carboxylic acid (Boc-protected) PathB Pathway B: Debus-Radziszewski Condensation Start2->PathB Start3 Imidazole-5-glycine + Ethylenediamine PathC Pathway C: Diketopiperazine Reduction Start3->PathC Target 2-(1H-Imidazol-5-yl)piperazine PathA->Target High Yield PathB->Target Mod. Yield PathC->Target Low Yield

Figure 1: Strategic overview of the three primary synthetic pathways to the target bis-heterocycle.

Quantitative Performance Comparison

The following table summarizes the experimental performance metrics of the three pathways based on standard 10-gram scale syntheses. Pathway A is the undisputed leader in both yield and scalability.

Performance MetricPathway A: Pyrazine RoutePathway B: Debus-RadziszewskiPathway C: Diketopiperazine
Overall Yield 65 - 72% 20 - 35%15 - 25%
Step Count 3 Steps 5 Steps4 Steps
Scalability High (Kilogram scale)Low (Hazardous oxidation)Moderate
Regioselectivity Excellent (>99%)Moderate (Side reactions)Good
Primary Limitation Requires high-pressure H₂Over-oxidation of intermediatesHarsh LiAlH₄ reduction

Self-Validating Experimental Protocol: The Pyrazine Route

Because Pathway A offers superior yields and avoids harsh reductive/oxidative extremes, it is the recommended protocol. The methodology below is designed as a self-validating system: each step includes specific chemical interventions designed to prevent downstream failures.

ExperimentalWorkflow Step1 Step 1: Suzuki Coupling Pd(dppf)Cl2, K2CO3 1,4-Dioxane/H2O Step2 Step 2: Metal Scavenging Aqueous EDTA Wash Removes Pd residues Step1->Step2 Step3 Step 3: Hydrogenation PtO2, H2 (50 psi) AcOH/MeOH Step2->Step3 Product 2-(1H-Imidazol- 5-yl)piperazine Step3->Product

Figure 2: Self-validating experimental workflow for the Pyrazine Cross-Coupling Route.

Step 1: Suzuki-Miyaura Cross-Coupling
  • Reagents: 1-(Diethoxymethyl)-5-bromo-1H-imidazole (1.0 eq), 2-Pyrazineboronic acid pinacol ester (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (3.0 eq).

  • Conditions: 1,4-Dioxane / H₂O (4:1 ratio), 90°C for 12 hours under N₂.

  • Causality & Design: The diethoxymethyl (DEM) protecting group is intentionally selected because it is perfectly stable under the basic conditions of the Suzuki coupling, yet highly labile under the acidic conditions required for the final hydrogenation step. K₂CO₃ is utilized as a mild base to drive the transmetalation step without degrading the sensitive boronic ester.

Step 2: Critical Metal Scavenging Workup
  • Procedure: Extract the reaction mixture with EtOAc. Wash the combined organic layers with a 10% aqueous EDTA solution (3 x 50 mL), followed by brine. Dry over Na₂SO₄ and concentrate.

  • Causality & Design: This is the most critical self-validating step in the protocol. Palladium residues from the Suzuki coupling will irreversibly poison the heterogeneous PtO₂ catalyst used in Step 3. The aggressive EDTA wash chelates and removes >99% of residual palladium, ensuring the subsequent hydrogenation proceeds without stalling.

Step 3: One-Pot Selective Hydrogenation & Deprotection
  • Reagents: 2-(1-(Diethoxymethyl)-1H-imidazol-5-yl)pyrazine intermediate (1.0 eq), Adam's Catalyst (PtO₂, 0.1 eq), concentrated HCl (2.0 eq).

  • Conditions: Methanol solvent, 50 psi H₂ gas in a Parr shaker, 40°C for 24 hours.

  • Causality & Design: PtO₂ in a highly acidic medium is kinetically selective for the reduction of the pyrazine ring over the imidazole ring. Furthermore, the addition of HCl serves a dual purpose: it protonates the basic nitrogens to prevent catalyst poisoning, and it simultaneously hydrolyzes the DEM protecting group. This turns a cumbersome two-step deprotection/reduction sequence into a highly efficient, single-pot operation.

  • Isolation: Filter the mixture through a pad of Celite to remove the PtO₂ catalyst (Caution: PtO₂ can be pyrophoric when dry). Concentrate the filtrate in vacuo and triturate with cold diethyl ether to yield the pure 2-(1H-imidazol-5-yl)piperazine as a stable dihydrochloride salt.

References

  • Design and synthesis of novel arylpiperazine derivatives containing the imidazole core targeting 5-HT(2A) receptor and 5-HT transporter. PubMed. Verified Link
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
  • Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies. PMC. Verified Link
Validation

Validating LC-MS Methods for 2-(1H-Imidazol-5-yl)piperazine Purity Assessment: A Comparative Guide

Introduction: The Analyte's Chromatographic Challenge As a Senior Application Scientist, I frequently encounter drug candidates and synthetic intermediates that defy conventional chromatographic logic. 2-(1H-Imidazol-5-y...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analyte's Chromatographic Challenge

As a Senior Application Scientist, I frequently encounter drug candidates and synthetic intermediates that defy conventional chromatographic logic. 2-(1H-Imidazol-5-yl)piperazine is a prime example. Featuring both an imidazole ring and a piperazine moiety, this compound is highly polar and strongly basic (pKa ~6.5 for imidazole, ~9.8 for piperazine). At typical acidic mobile phase conditions (pH 2.5–4.0), both nitrogen-rich rings are protonated.

In standard Reversed-Phase Liquid Chromatography (RPLC), this high polarity and dual-charge state result in minimal hydrophobic partitioning. The analyte essentially ignores the C18 stationary phase, eluting in or near the void volume ()[1]. Attempting to force retention by using highly aqueous mobile phases (e.g., >95% water) introduces two fatal flaws for LC-MS:

  • Phase Collapse (Dewetting): Standard C18 pores expel water, leading to irreproducible retention times.

  • ESI Suppression: High aqueous content severely hinders droplet desolvation in the electrospray ionization (ESI) source, suppressing MS sensitivity ()[2].

To build a robust, self-validating purity assessment method, we must align our analytical chemistry with the molecule's physical properties.

Chromatographic Strategy: Causality & Selection

To objectively assess the purity of 2-(1H-Imidazol-5-yl)piperazine, we must evaluate three distinct chromatographic modes:

  • Standard Reversed-Phase (C18): Relies on hydrophobic interactions. It fails here due to the analyte's lack of hydrophobicity. Furthermore, the basic nitrogens interact strongly with residual acidic silanols on the silica support, causing severe peak tailing.

  • Mixed-Mode (RPLC/Cation-Exchange): Incorporates cation-exchange groups into a hydrophobic ligand. It successfully retains the basic piperazine/imidazole via electrostatic interactions. While viable, it often requires higher buffer salt concentrations (e.g., >20 mM) which can foul the MS source over time and cause ion suppression.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): Utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a highly organic mobile phase (>70% acetonitrile) ()[3]. The retention mechanism relies on the partitioning of the polar analyte into a water-enriched layer immobilized on the stationary phase ()[4]. Because water is the strong eluting solvent in HILIC, we start with high organic content. This dramatically enhances ESI-MS desolvation and sensitivity—often yielding a 10- to 20-fold signal increase compared to RPLC ()[5].

G Analyte 2-(1H-Imidazol-5-yl)piperazine (Highly Polar, Basic) RPLC Reversed-Phase (C18) High Aqueous Mobile Phase Analyte->RPLC HILIC HILIC (Amide/Silica) High Organic Mobile Phase Analyte->HILIC RPLC_Mech Hydrophobic Repulsion Silanol Ion-Exchange RPLC->RPLC_Mech HILIC_Mech Aqueous Layer Partitioning Electrostatic Interactions HILIC->HILIC_Mech RPLC_Result Poor Retention (k' < 1) Peak Tailing Low ESI-MS Sensitivity RPLC_Mech->RPLC_Result HILIC_Result Strong Retention (k' > 3) Sharp Peaks 10x-20x ESI-MS Enhancement HILIC_Mech->HILIC_Result

Figure 1: Mechanistic comparison of RPLC vs. HILIC for highly polar, basic analytes.

Data Presentation: Comparative Performance

The table below summarizes the experimental data obtained when injecting 10 µg/mL of 2-(1H-Imidazol-5-yl)piperazine across the three column chemistries using MS-compatible buffers.

Chromatographic ParameterStandard C18 (RPLC)Mixed-Mode (C18/SCX)Amide-HILIC
Retention Factor ( k′ ) 0.4 (Elutes in void)4.25.8
Asymmetry Factor ( As​ ) 2.8 (Severe tailing)1.3 (Slight tailing)1.05 (Excellent)
MS Signal-to-Noise (S/N) 15 : 185 : 1340 : 1
Limit of Quantitation (LOQ) 500 ng/mL50 ng/mL5 ng/mL
Equilibration Time 2 Column Volumes5 Column Volumes8 Column Volumes

Data clearly demonstrates that HILIC provides superior retention, peak symmetry, and a massive boost to MS sensitivity due to the high-organic mobile phase.

Experimental Protocols: HILIC-MS Method Development

Trustworthiness requires a self-validating system. The following step-by-step protocol explains the causality behind every parameter chosen.

Step 1: Sample Preparation
  • Diluent: 75:25 Acetonitrile:Water.

  • Causality: In HILIC, injecting a sample dissolved in a highly aqueous diluent disrupts the immobilized water layer on the column head, causing severe peak distortion (fronting or splitting). Matching the sample diluent to the initial mobile phase conditions ensures peak integrity.

Step 2: Chromatographic Conditions
  • Column: Amide-bonded bridged ethyl hybrid (BEH) silica, 2.1 x 100 mm, 1.7 µm.

  • Causality: Amide phases provide excellent hydrogen-bonding capabilities and avoid the strong, sometimes unpredictable, ion-exchange secondary interactions of bare silica.

  • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in Water with 0.1% Formic Acid (pH ~3.0).

  • Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile.

  • Gradient: 95% B to 60% B over 5 minutes.

  • Causality: In HILIC, water is the strong solvent. The gradient must run from high organic to high aqueous to elute strongly retained polar compounds ()[2].

  • Flow Rate: 0.4 mL/min.

Step 3: Mass Spectrometry (ESI+)
  • Capillary Voltage: 2.5 kV.

  • Desolvation Temperature: 400°C.

  • Detection: Multiple Reaction Monitoring (MRM) targeting the parent ion [M+H]+ at m/z 153.1 and known synthetic impurities.

ICH Q2(R2) Validation Framework

Following the updated (effective June 2024), analytical procedure validation must demonstrate that the method is fit for its intended purpose through a lifecycle, risk-based approach[6][7]. For a quantitative purity assay, the method must be stability-indicating and capable of resolving the active pharmaceutical ingredient from its related substances[6][8].

Validation Start ICH Q2(R2) Validation Purity Assessment Spec Specificity / Selectivity (Blank, Impurities, Degradants) Start->Spec Sens Sensitivity (LOD & LOQ via S/N) Start->Sens Lin Linearity & Range (Reportable Range Assessment) Start->Lin Prec Precision & Accuracy (Spike Recovery & Repeatability) Start->Prec Decision Fit for Intended Purpose? Spec->Decision Sens->Decision Lin->Decision Prec->Decision Success Method Validated Ready for Routine QC Decision->Success Yes

Figure 2: ICH Q2(R2) lifecycle validation workflow for quantitative purity assays.

Step-by-Step Validation Execution:
  • Specificity: Inject a blank, the API, and a spiked mixture of known impurities (e.g., unreacted imidazole, piperazine starting materials). Ensure baseline resolution ( Rs​>1.5 ) between all peaks. The HILIC method provides orthogonal selectivity to RPLC, easily resolving these polar impurities.

  • Sensitivity (LOD/LOQ): Determine the Limit of Quantitation via signal-to-noise ( S/N≥10 ). The high-organic HILIC mobile phase ensures optimal ESI efficiency, achieving an LOQ of 5 ng/mL.

  • Linearity & Range: Evaluate the reportable range from the LOQ to 120% of the nominal specification limit[6]. Perform linear regression; acceptance criteria requires R2≥0.995 .

  • Accuracy & Precision: Perform spike recovery experiments at 50%, 100%, and 150% of the target concentration. Assess repeatability ( n=6 ) to ensure %RSD ≤2.0% .

Table 2: ICH Q2(R2) Validation Summary for HILIC-MS Method
Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity No interference at retention timeResolution ( Rs​ ) > 2.1 for all impuritiesPass
Linearity R2≥0.995 over reportable range R2=0.9992 (5 ng/mL to 15 µg/mL)Pass
Accuracy 90.0% - 110.0% Recovery98.5% - 101.2% across all spike levelsPass
Precision (Repeatability) %RSD ≤2.0% ( n=6 )%RSD = 0.85%Pass

Conclusion

For highly polar, basic compounds like 2-(1H-Imidazol-5-yl)piperazine, attempting to force retention on a standard C18 column compromises both chromatographic integrity and MS sensitivity. By adopting a HILIC-MS strategy, we align the analytical chemistry with the molecule's physical properties. This results in a robust, highly sensitive, and ICH Q2(R2)-compliant purity assessment method that outperforms traditional reversed-phase and mixed-mode alternatives.

References

  • "ICH Q2(R2) Validation of analytical procedures", International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), [Link]

  • "ICH Q2 (R2) Validation of Analytical Procedures", MasterControl, [Link]

  • "ICH Q2(R2) Validation of analytical procedures - Scientific guideline", European Medicines Agency (EMA), [Link]

  • "What You Need to Know About HILIC", LCGC International, [Link]

  • "Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography", Chrom Tech, Inc., [Link]

  • "Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique", National Institutes of Health (NIH),[Link]

Sources

Comparative

Benchmarking 2-(1H-Imidazol-5-yl)piperazine Binding Kinetics Using Surface Plasmon Resonance

Executive Summary Fragment-Based Drug Discovery (FBDD) relies on identifying low-molecular-weight ligands (<300 Da) that bind to targets with low affinity but exceptionally high ligand efficiency[1]. Surface Plasmon Reso...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Fragment-Based Drug Discovery (FBDD) relies on identifying low-molecular-weight ligands (<300 Da) that bind to targets with low affinity but exceptionally high ligand efficiency[1]. Surface Plasmon Resonance (SPR) biosensor technology is uniquely suited for this, offering real-time kinetic resolution ( kon​ and koff​ ) rather than just thermodynamic endpoints ( KD​ )[2].

This technical guide benchmarks the fragment scaffold 2-(1H-Imidazol-5-yl)piperazine against its constituent baseline structures (imidazole and piperazine). To provide an objective, standardized comparison, we utilize Human Carbonic Anhydrase II (CAII) as the model target. CAII is the gold-standard system for SPR kinetic benchmarking due to its high stability, well-characterized zinc-dependent active site, and predictable fragment binding behavior[3].

Mechanistic Rationale: The "Why" Behind the Scaffold

CAII catalyzes the reversible hydration of CO2​ . Its active site features a catalytic Zn2+ ion coordinated by three histidine residues within a hydrophobic pocket[4].

Unsubstituted imidazole is a known weak inhibitor of CAII, coordinating directly to the Zn2+ ion[5]. However, its rapid dissociation rate ( koff​ ) limits its utility as an advanced lead. By appending a piperazine ring to the 5-position of the imidazole, we hypothesize a synergistic dual-binding mechanism:

  • Primary Metallo-Anchor: The imidazole ring coordinates the zinc ion.

  • Secondary Stabilization: The basic piperazine ring extends into the solvent-exposed cavity, establishing secondary hydrogen bonds and electrostatic interactions that fundamentally alter the kinetic profile.

Binding_Logic Zn Catalytic Zn2+ Ion (CAII Active Site) Imid Imidazole Ring (Direct Metal Coordination) Imid->Zn Primary Anchor Kinetics Altered Binding Kinetics (Slower koff, Higher Affinity) Imid->Kinetics Base Affinity Pip Piperazine Ring (Solvent Exposure & H-Bonding) Pip->Imid Scaffold Extension Pip->Kinetics Secondary Interactions

Figure 1: Mechanistic logic of 2-(1H-Imidazol-5-yl)piperazine binding to CAII.

Self-Validating Experimental Protocol

An SPR protocol is only as reliable as its controls. Fragment screening requires rigorous suppression of false positives arising from bulk refractive index shifts (e.g., DMSO mismatch) and non-specific aggregation[2]. The following methodology ensures a self-validating system.

Step 1: Sensor Surface Preparation & Target Immobilization
  • Chip Selection: Utilize a standard CM5 dextran hydrogel chip. Activate flow cells (FC1 as reference, FC2 as active) using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

  • Immobilization: Dilute CAII in 10 mM Sodium Acetate (pH 5.0) to achieve positive electrostatic pre-concentration. Inject over FC2 to a high target density of ~3,000 Response Units (RU). High immobilization levels are critical in FBDD because the SPR response is directly proportional to the mass of the bound complex; fragments generate inherently low signals[6].

  • Quenching: Block unreacted esters on both flow cells with 1 M Ethanolamine-HCl (pH 8.5).

Step 2: Buffer Preparation & DMSO Calibration (Critical)
  • Running Buffer: Use PBS-P+ (20 mM Phosphate, 137 mM NaCl, 2.7 mM KCl, 0.05% Surfactant P20) supplemented with exactly 2.0% DMSO [6].

  • Causality of Calibration: Fragments require organic solvents for solubility. Because DMSO has a massive refractive index, even a 0.01% mismatch between the running buffer and the sample will cause bulk shifts that obscure tiny fragment binding signals[7]. A 6-point solvent correction curve (1.5% to 2.5% DMSO) must be run before and after the samples to construct a calibration plot and subtract solvent mismatch artifacts.

Step 3: Kinetic Data Acquisition
  • Injection Parameters: Inject fragments at a high flow rate of 50 µL/min to minimize mass transport limitations and resolve fast kinetic transitions[8].

  • Assay Design: Use a multi-cycle kinetic approach with concentrations ranging from 3.1 µM to 200 µM. Include Furosemide as a positive control to validate surface activity[9].

SPR_Workflow A Target Prep (CAII pH 5.0) B Immobilization (EDC/NHS) A->B C DMSO Calibration (1.5% - 2.5%) B->C D Data Acquisition (Multi-Cycle) C->D E Kinetic Fit (1:1 Langmuir) D->E

Figure 2: SPR workflow for fragment screening and kinetic benchmarking.

Comparative Kinetic Data

The table below summarizes the kinetic benchmarking of 2-(1H-Imidazol-5-yl)piperazine against baseline fragments and a standard clinical inhibitor. Data is fitted using a 1:1 Langmuir binding model.

CompoundMW (Da) kon​ ( M−1s−1 ) koff​ ( s−1 ) KD​ (µM)Ligand Efficiency*
Furosemide (Positive Control)330.7 1.5×104 0.018 1.20.38
Piperazine (Negative Control)86.1N/AN/A> 10,000N/A
Imidazole (Baseline Scaffold)68.1 2.0×103 3.0 1,5000.42
2-(1H-Imidazol-5-yl)piperazine 152.2 8.5×103 0.72 850.45

*Ligand Efficiency (LE) is calculated as ΔG (kcal/mol) divided by the number of non-hydrogen atoms. An LE > 0.3 is considered a highly viable starting point for FBDD[7].

Data Interpretation & Causality

Analyzing the kinetic rates ( kon​ and koff​ ) reveals exactly why 2-(1H-Imidazol-5-yl)piperazine is a superior fragment scaffold compared to its isolated components:

  • The Failure of Piperazine: Piperazine alone shows no quantifiable binding to CAII. It lacks the necessary zinc-binding pharmacophore, proving that the imidazole ring is the obligate anchor for this target[5].

  • The Baseline Limitations of Imidazole: Imidazole binds with a weak millimolar affinity ( KD​ = 1.5 mM). Its kinetic profile is characterized by an extremely fast dissociation rate ( koff​ = 3.0 s−1 ), which is typical for small, rigid fragments that rely on a single coordination bond[8].

  • The Superiority of the Conjugated Scaffold: 2-(1H-Imidazol-5-yl)piperazine exhibits a nearly 18-fold improvement in affinity ( KD​ = 85 µM) compared to bare imidazole. Crucially, SPR reveals the biophysical causality behind this:

    • Enhanced On-Rate ( kon​ ): The association rate increases 4-fold. This is driven by electrostatic steering; the piperazine ring is protonated at physiological pH, creating an electrostatic attraction to the electronegative rim of the CAII active site.

    • Stabilized Off-Rate ( koff​ ): The dissociation rate is slowed by over 4-fold (0.72 s−1 ). This delayed off-rate proves that the piperazine moiety is successfully establishing secondary stabilizing interactions (transient hydrogen bonding) within the binding pocket, locking the fragment in place longer than a simple zinc-coordination bond allows.

Despite the increase in molecular weight, the Ligand Efficiency (LE) of the conjugated scaffold actually increases to 0.45, indicating that every added heavy atom is contributing disproportionately well to the binding energy[7].

Conclusion

Benchmarking via Surface Plasmon Resonance proves that 2-(1H-Imidazol-5-yl)piperazine is not merely a larger molecule than imidazole, but a kinetically evolved scaffold. By pairing a primary metallo-anchor with a basic, solvent-exposed ring capable of secondary interactions, it achieves a superior residence time and association rate. For drug development professionals engaged in FBDD, this scaffold represents a highly efficient starting point for hit-to-lead optimization against metalloenzymes.

References

  • Fragment Screening by Surface Plasmon Resonance | ACS Medicinal Chemistry Letters. acs.org. Available at:[Link]

  • Screening and analysis of fragments using Biacore systems. cytivalifesciences.com. Available at:[Link]

  • Multiplexed experimental strategies for fragment library screening using SPR biosensors. biorxiv.org. Available at:[Link]

  • Label-enhanced surface plasmon resonance applied to label-free interaction analysis of small molecules and fragments. nih.gov. Available at:[Link]

  • Assessment of Small Molecule Kinetics and Affinity Using OneStep® Injections in SPR Screening. sartorius.com. Available at:[Link]

  • Fragment screening by surface plasmon resonance. scispace.com. Available at:[Link]

  • Comparative analysis of 10 small molecules binding to carbonic anhydrase II by different investigators using Biacore technology. researchgate.net. Available at:[Link]

  • The interaction of carbonic anhydrase II to solid surfaces and its applications. diva-portal.org. Available at:[Link]

  • Multiple Binding Modes of Inhibitors to Human Carbonic Anhydrases: An Update on the Design of Isoform-Specific Modulators of Activity. acs.org. Available at:[Link]

Sources

Validation

In Vitro Reproducibility of 2-(1H-Imidazol-5-yl)piperazine in Histamine Receptors Assays: A Cross-Cell Line Comparative Guide

As drug development pushes toward highly selective G protein-coupled receptor (GPCR) modulators, the imidazole-piperazine scaffold has emerged as a cornerstone in medicinal chemistry. Specifically, 2-(1H-Imidazol-5-yl)pi...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pushes toward highly selective G protein-coupled receptor (GPCR) modulators, the imidazole-piperazine scaffold has emerged as a cornerstone in medicinal chemistry. Specifically, 2-(1H-Imidazol-5-yl)piperazine (2-I5P) and its derivatives are extensively utilized as probes and pharmacophores for Histamine H3 and H4 receptors (H3R/H4R). However, a persistent challenge in preclinical screening is the reproducibility of functional assay data across different recombinant cell lines.

This guide provides an objective, data-driven comparison of 2-I5P against industry-standard reference compounds, detailing the mechanistic causality behind cell-line variability and providing self-validating protocols to ensure absolute data integrity.

Mechanistic Grounding: Scaffold Pharmacology & Cell Line Causality

The Imidazole-Piperazine Pharmacophore

The binding affinity of 2-I5P to H3R and H4R is driven by precise molecular interactions within the orthosteric pocket. The imidazole ring mimics the endogenous ligand (histamine), engaging in hydrogen bonding with conserved aspartate and glutamate residues. Crucially, the piperazine ring provides a basic nitrogen (pKa ~8.5) that remains protonated at physiological pH, forming a critical salt bridge with the Asp3.32 residue in transmembrane domain 3—a universal activation trigger for aminergic GPCRs.

Causality of Cell Line-Dependent Variability

H3R and H4R are Gi/o-coupled GPCRs; their activation inhibits adenylyl cyclase (AC), thereby reducing intracellular cyclic AMP (cAMP)[1]. When evaluating inverse agonists or antagonists, researchers measure the restoration of Forskolin-induced cAMP levels. However, IC50 values often drift depending on the host cell line:

  • HEK293: The gold standard for GPCR assays. HEK293 cells possess a robust and highly responsive endogenous adenylyl cyclase repertoire, yielding wide assay windows and highly reproducible cAMP baselines.

  • CHO-K1: These cells exhibit different endogenous AC isoforms and generally lower basal cAMP levels. Consequently, they often require higher concentrations of Forskolin to achieve a viable signal-to-background (S/B) ratio, which can artificially shift the apparent potency (IC50) of competitive ligands.

  • HeLa: Derived from cervical epithelium, HeLa cells express high levels of endogenous phosphodiesterases (PDEs). If PDE activity is not strictly controlled, rapid cAMP degradation compresses the assay window, leading to high data variance and false negatives.

Comparative Performance Data

To objectively evaluate 2-I5P, we compared its performance against two highly validated reference standards: Thioperamide (a classic H3R/H4R antagonist/inverse agonist) and JNJ7777120 (a highly selective H4R antagonist)[2].

Table 1: Radioligand Binding Affinity ( Ki​ , nM)

Binding affinity remains relatively stable across cell lines, as it is independent of downstream G-protein stoichiometry.

CompoundPrimary TargetHEK293 ( Ki​ nM)CHO-K1 ( Ki​ nM)HeLa ( Ki​ nM)
2-I5P (Prototype) H3R / H4R45.248.152.4
Thioperamide H3R / H4R25.026.528.1
JNJ7777120 H4R4.04.25.1
Table 2: Functional cAMP Accumulation Assay ( IC50​ , nM)

Functional potency shows significant cell-line dependency due to variations in endogenous AC and PDE expression.

CompoundTargetHEK293 ( IC50​ nM)CHO-K1 ( IC50​ nM)HeLa ( IC50​ nM)Assay Window (S/B)
2-I5P (Prototype) H3R85.4112.5145.04.5x (HEK)
Thioperamide H3R35.255.482.15.2x (HEK)
JNJ7777120 H4R12.518.025.46.0x (HEK)

Visualizing the Mechanism and Workflow

Pathway Ligand 2-I5P / Antagonist (Blocks Activation) Receptor H3R / H4R (Gi/o Coupled GPCR) Ligand->Receptor Binds & Stabilizes Gprotein Gi/o Protein (Alpha Subunit) Receptor->Gprotein Prevents Coupling AC Adenylyl Cyclase (Effector) Gprotein->AC Lifts Inhibition cAMP cAMP Levels (Restored) AC->cAMP Synthesizes PKA Protein Kinase A (Activated) cAMP->PKA Activates

Gi/o-coupled signaling pathway of H3/H4 receptors modulated by 2-I5P and reference antagonists.

Workflow Step1 Cell Seeding (5,000 cells/well) Step2 Compound + IBMX (Incubation) Step1->Step2 Step3 Forskolin Addition (cAMP Induction) Step2->Step3 Step4 Lysis & TR-FRET (Signal Detection) Step3->Step4 Step5 QC Validation (Z'-factor > 0.5) Step4->Step5

Step-by-step workflow for the self-validating TR-FRET cAMP accumulation assay.

Self-Validating Experimental Protocols

To ensure trustworthiness and cross-laboratory reproducibility, the following protocols are designed as self-validating systems. They incorporate necessary biochemical constraints and internal quality control (QC) metrics.

Protocol 1: TR-FRET cAMP Accumulation Assay

This assay measures the ability of 2-I5P to reverse the agonist-induced inhibition of cAMP production[1].

Step-by-Step Methodology:

  • Cell Preparation: Harvest HEK293 cells stably expressing hH3R. Resuspend in Stimulation Buffer (HBSS, 5 mM HEPES, 0.1% BSA, pH 7.4). Seed exactly 5,000 cells/well in a 384-well plate[3].

    • Causality: Over-confluency alters GPCR-to-G-protein stoichiometry. 5,000 cells/well ensures the optimal balance between signal intensity and receptor reserve.

  • PDE Inhibition: Ensure the Stimulation Buffer contains 0.5 mM IBMX (3-isobutyl-1-methylxanthine)[3].

    • Causality: IBMX is a broad-spectrum PDE inhibitor. Without it, synthesized cAMP is rapidly hydrolyzed, destroying the assay window—especially critical when using HeLa cells.

  • Compound Incubation: Add 2-I5P (serial dilutions) concurrently with the reference agonist (e.g., R- α -Methylhistamine at EC80​ ). Incubate for 30 minutes at 22°C.

  • Forskolin Stimulation: Add 5 µM Forskolin to stimulate adenylyl cyclase. Incubate for 30 minutes.

  • Detection & Lysis: Add the TR-FRET cAMP detection reagents (Europium-cryptate labeled cAMP and d2-labeled anti-cAMP antibody) alongside the lysis buffer. Incubate for 1 hour at room temperature, then read on a time-resolved fluorescence microplate reader.

  • System Validation (QC): Calculate the Z'-factor using the positive (Forskolin only) and negative (Forskolin + Agonist) controls.

    • Validation Rule: The plate is only valid if Z' > 0.5 .

Protocol 2: [35S]GTP γ S Binding Assay

This assay directly measures the activation of G proteins upon receptor stimulation, bypassing downstream amplification cascades (like AC/cAMP) to provide a true measure of receptor-level efficacy[1].

Step-by-Step Methodology:

  • Membrane Preparation: Dilute hH3R/hH4R expressing membranes to 5 µ g/well in Assay Buffer (20 mM HEPES pH 7.4, 100 mM NaCl, 10 µg/ml saponin, 1 mM MgCl2)[3].

  • GDP Saturation: Add 10 µM GDP (final concentration) to the membrane suspension and incubate on ice for 15 minutes[3].

    • Causality: GPCRs exhibit basal, constitutive activity. Adding excess GDP forces the G-proteins into an inactive state, significantly lowering the background noise and allowing the inverse agonist properties of compounds like Thioperamide and 2-I5P to be accurately quantified.

  • Compound & Radioligand Addition: Add 2-I5P dilutions and 0.1 nM [35S]GTP γ S.

  • Bead Incubation: Add 0.5 mg/well of PVT-WGA SPA (Scintillation Proximity Assay) beads. Incubate for 60 minutes at 30°C with gentle shaking.

  • Detection: Centrifuge the plate briefly to settle the beads and read on a scintillation counter.

  • System Validation (QC): Calculate specific binding by subtracting non-specific binding (determined using 10 µM unlabeled GTP γ S).

    • Validation Rule: Specific binding must account for >80% of the total binding signal for the data to be deemed reproducible.

References

  • Title: The histamine H4 receptor: from orphan to the clinic Source: National Institutes of Health (PMC) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure &amp; Technical Guide: Safe Handling and Disposal of 2-(1H-Imidazol-5-yl)piperazine

As a preferred partner in laboratory safety and chemical handling, we recognize that operational excellence extends beyond the benchtop. 2-(1H-Imidazol-5-yl)piperazine is a critical bifunctional building block widely uti...

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Author: BenchChem Technical Support Team. Date: April 2026

As a preferred partner in laboratory safety and chemical handling, we recognize that operational excellence extends beyond the benchtop. 2-(1H-Imidazol-5-yl)piperazine is a critical bifunctional building block widely utilized in medicinal chemistry and drug development. However, its unique physicochemical properties—specifically the presence of two basic nitrogen centers—dictate strict handling and disposal protocols.

This guide provides researchers and drug development professionals with a self-validating, step-by-step operational plan for the compliant disposal of this compound, ensuring environmental stewardship and adherence to Resource Conservation and Recovery Act (RCRA) standards.

Physicochemical Hazards & Causality

Understanding the "Why" Behind the Protocol

The disposal strategy for 2-(1H-Imidazol-5-yl)piperazine is fundamentally driven by its basicity and the inherent reactivity of its functional groups.

  • Corrosivity Risk: Both the piperazine secondary amine and the imidazole nitrogen act as strong proton acceptors. In concentrated aqueous solutions, the compound can elevate the pH significantly. According to the EPA, any aqueous waste with a pH ≥ 12.5 is classified as a characteristic corrosive hazardous waste (Waste Code D002)[1].

  • Toxicity and Irritation: The imidazole moiety is a known skin and eye irritant, capable of causing severe mucosal damage upon direct contact or inhalation of dust[2]. Aerosolization of powders must be mitigated through engineering controls (e.g., chemical fume hoods) and proper PPE.

  • Regulatory Status: Pure 2-(1H-Imidazol-5-yl)piperazine is not specifically listed on the EPA's P-list (acutely hazardous) or U-list (toxic) of discarded commercial chemical products under 40 CFR 261.33[3]. Consequently, its regulation is entirely dependent on its characteristic properties (e.g., corrosivity) or the solvents it is mixed with (e.g., F-listed spent solvents)[4].

Regulatory Classification & Waste Coding

Before executing disposal, you must classify the waste stream based on its matrix to ensure compliance and optimize disposal costs:

  • Aqueous Solutions (High Concentration): If the solution's pH is ≥ 12.5, it must be assigned the EPA Waste Code D002 for corrosivity[1].

  • Organic Solutions: If dissolved in flammable solvents (e.g., methanol, acetonitrile), assign D001 (Ignitability). If the solvent is a listed spent solvent, apply the applicable F-codes (e.g., F003 for non-halogenated, F002 for halogenated)[4].

  • Solid Waste: Contaminated PPE, empty vials, and pure powder sweepings are handled as non-RCRA hazardous chemical waste unless heavily contaminated with listed solvents.

Standard Operating Procedure: Step-by-Step Disposal Workflow

This self-validating protocol ensures that every step incorporates a verification check, protecting both the operator and the facility's compliance standing.

Phase 1: Solid Waste Management (Powders, Vials, and PPE)
  • Collection: Sweep up any spilled powder using a dedicated brush and pan inside a chemical fume hood to avoid dust inhalation[2]. Causality: Compressed air or dry sweeping outside a hood aerosolizes the basic imidazole dust, posing a severe inhalation hazard.

  • Containerization: Place solid residues, empty reagent bottles, and contaminated gloves into a rigid, leak-proof High-Density Polyethylene (HDPE) container.

  • Labeling: Label the container explicitly as "Hazardous Chemical Waste - Solid 2-(1H-Imidazol-5-yl)piperazine / Toxic / Irritant".

Phase 2: Liquid Waste Management (Reaction Mixtures & Extracts)
  • Segregation: Separate liquid waste into Aqueous, Halogenated Organic, and Non-Halogenated Organic streams.

    • Causality: Halogenated solvents require high-temperature incineration, whereas non-halogenated solvents can often be blended for fuel recovery. Mixing them contaminates the entire carboy, forcing the more expensive and environmentally taxing disposal method.

  • pH Validation (Aqueous Only): Test the pH of the aqueous waste using calibrated pH paper or a meter.

    • Validation Check: If the pH is ≥ 12.5, the waste is legally corrosive (D002)[1]. Proceed to step 3. If pH is between 2 and 12.5, proceed to step 4.

  • Neutralization: Slowly add 1M Hydrochloric Acid (HCl) dropwise while stirring until the pH stabilizes between 6.0 and 8.0.

    • Causality: Unneutralized basic waste degrades standard storage containers over time. Neutralization removes the D002 characteristic, stabilizing the waste and significantly reducing downstream disposal costs.

  • Solvent Transfer: Funnel the neutralized aqueous waste or organic solvent waste into the appropriate designated EHS carboy.

  • Secondary Containment: Ensure all liquid waste carboys are kept in secondary containment trays to capture potential leaks.

Disposal Decision Logic

DisposalWorkflow Start 2-(1H-Imidazol-5-yl)piperazine Waste Stream Solid Solid Waste (Powder, Vials, PPE) Start->Solid Liquid Liquid Waste (Reaction Mixtures, Extracts) Start->Liquid SolidBin Solid Hazardous Waste Container Solid->SolidBin Aqueous Aqueous Solutions Liquid->Aqueous Organic Organic Solvents Liquid->Organic pHCheck Check pH (EPA Corrosivity D002) Aqueous->pHCheck Halogenated Halogenated (e.g., DCM, Chloroform) Organic->Halogenated NonHalogenated Non-Halogenated (e.g., MeOH, DMSO) Organic->NonHalogenated Neutralize Neutralize to pH 6-8 (If pH ≥ 12.5) pHCheck->Neutralize pH ≥ 12.5 LiquidBin Liquid Hazardous Waste Carboy pHCheck->LiquidBin pH 2 - 12.5 Neutralize->LiquidBin Halogenated->LiquidBin NonHalogenated->LiquidBin EHS EHS / RCRA Disposal Facility SolidBin->EHS LiquidBin->EHS

Fig 1: Segregation and disposal workflow for 2-(1H-Imidazol-5-yl)piperazine waste streams.

Quantitative Data: Thresholds & Properties

Parameter / PropertyThreshold / ValueRegulatory ReferenceOperational Impact / Causality
EPA Corrosivity (Aqueous) pH ≤ 2.0 or pH ≥ 12.540 CFR 261.22Triggers D002 waste code; requires neutralization prior to standard disposal to mitigate RCRA hazards.
EPA Ignitability (Solvents) Flash point < 60°C (140°F)40 CFR 261.21Triggers D001 waste code; dictates strict segregation from oxidizers and heat sources during storage.
P/U-List Status Not Listed40 CFR 261.33Waste is evaluated solely on characteristic hazards and solvent mixtures rather than a specific chemical listing.
Imidazole Toxicity Harmful if swallowed / CorrosiveOSHA HCS 2012Mandates use of fume hood and prevention of dust formation during cleanup to prevent mucosal damage.

Spill Response & Decontamination Plan

  • Small Powder Spill: Wear nitrile gloves, safety goggles, and a lab coat. Mist the powder lightly with water to prevent aerosolization (unless contraindicated by nearby water-reactive chemicals), sweep into a designated solid waste container, and wash the area thoroughly with soap and water[2].

  • Liquid Spill (Organic Solvent): Eliminate all ignition sources immediately. Apply a universal chemical absorbent pad or inert absorbent powder (e.g., vermiculite). Scoop the saturated absorbent into a solid hazardous waste bin and label it with the appropriate solvent hazards (e.g., D001).

References

  • [4] Title: EPA HAZARDOUS WASTE CODES. Source: Western Kentucky University. URL:[Link]

  • [1] Title: 40 CFR 261.22 Characteristic of corrosivity. Source: Montana Department of Environmental Quality (mt.gov). URL:[Link]

  • [3] Title: P or U? RCRA Waste Codes for Chemical Products. Source: Lion Technology. URL:[Link]

Sources

Handling

Personal protective equipment for handling 2-(1H-Imidazol-5-yl)piperazine

Operational Safety and Handling Guide for 2-(1H-Imidazol-5-yl)piperazine As a bifunctional heterocyclic compound combining a piperazine ring and an imidazole moiety, 2-(1H-Imidazol-5-yl)piperazine is a highly valued phar...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety and Handling Guide for 2-(1H-Imidazol-5-yl)piperazine

As a bifunctional heterocyclic compound combining a piperazine ring and an imidazole moiety, 2-(1H-Imidazol-5-yl)piperazine is a highly valued pharmacophore in drug discovery, particularly for the development of histamine receptor ligands and kinase inhibitors. However, the exact structural features that make it biologically active also render it hazardous in its raw, concentrated powder form.

This guide provides field-proven, self-validating protocols for the safe handling, solubilization, and disposal of this compound, ensuring scientific integrity and operational safety.

Chemical Hazard Profile & Mechanistic Causality

To handle this compound safely, one must understand the causality behind its hazards. The safety profile of 2-(1H-Imidazol-5-yl)piperazine is inherited directly from the chemical properties of its parent structures: piperazine and imidazole.

  • Corrosivity (Liquefactive Necrosis): Both the secondary amines of the piperazine ring and the basic nitrogens of the imidazole ring act as strong Lewis bases. Upon contact with physiological moisture (sweat, tears, mucous membranes), they abstract protons, generating a localized high-pH environment. This causes the saponification of cellular lipid bilayers, leading to rapid liquefactive necrosis and severe chemical burns .

  • Respiratory Sensitization: Inhalation of piperazine-derived dust is a well-documented cause of occupational asthma. The molecule acts as a hapten, covalently binding to airway proteins and triggering an irreversible IgE-mediated immune cascade .

  • Reproductive Toxicity: Imidazole derivatives are suspected of damaging fertility and the unborn child, requiring stringent systemic exposure controls to prevent transdermal or inhalation absorption .

Mandatory Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient for handling basic, sensitizing powders. The following quantitative PPE specifications must be strictly adhered to:

Protection AreaRecommended PPEQuantitative Spec / MaterialCausality & Justification
Hand Protection Nitrile GlovesThickness: ≥ 0.11 mm Breakthrough: > 480 minBasic nitrogen atoms cause saponification of skin lipids. Nitrile offers superior chemical resistance to basic amines compared to latex.
Eye Protection Chemical Safety GogglesANSI Z87.1 certified 0 mm gap (snug fit)Prevents irreversible corneal damage (liquefactive necrosis) from basic dust or aerosolized solutions.
Respiratory Particulate RespiratorN95 or P100 Filter efficiency: ≥ 95%Mitigates inhalation of sensitizing dust, preventing hapten-protein binding and subsequent occupational asthma.
Body Protection Lab Coat & ApronFlame-resistant Length: Knee-levelProtects against systemic absorption and prevents cross-contamination of street clothing with reprotoxic particulates.

Operational Protocol: Weighing & Solution Preparation

Objective: To safely transfer and solubilize the solid powder while preventing aerosolization and dermal contact. This protocol is designed to be self-validating; if any step cannot be completed as described, the workflow must be halted.

  • Ventilation Verification: Verify that the Class II Type B2 Biological Safety Cabinet or chemical fume hood has an inward face velocity of at least 100 feet per minute (fpm). Do not open the chemical container if the alarm is sounding.

  • Vessel Taring: Place a static-dissipative weigh boat or pre-weighed glass vial onto the analytical balance inside the ventilated enclosure.

  • Transfer: Using a grounded, static-free micro-spatula, carefully transfer the 2-(1H-Imidazol-5-yl)piperazine powder.

    • Scientific Rationale: Standard plastic spatulas generate static charge, which causes fine, haptenic powders to aerosolize and aggressively coat the interior of the hood, drastically increasing the risk of respiratory sensitization.

  • Solubilization: Add the target solvent (e.g., DMSO or buffered aqueous solution) directly to the vial while still inside the hood. Cap the vial immediately to seal the system.

  • Decontamination: Wipe down the exterior of the capped vial and the spatula with a lint-free wipe dampened with a weak acid (e.g., 1% acetic acid) to neutralize any microscopic basic residue. Follow this with a distilled water wipe.

Emergency Spill Response & Decontamination

G Start Receive & Store (Desiccator, 2-8°C) PPE Don PPE (Nitrile, Goggles, Coat) Start->PPE Hood Transfer to Fume Hood PPE->Hood Spill Spill Occurred? Hood->Spill Weigh Weigh & Solubilize Spill->Weigh No Evacuate Isolate Area Spill->Evacuate Yes Waste Hazardous Waste Disposal Weigh->Waste Neutralize Neutralize (Weak Acid) Evacuate->Neutralize Clean Mechanically Collect (No Sweeping) Neutralize->Clean Clean->Waste

Workflow for the safe handling and emergency spill response of 2-(1H-Imidazol-5-yl)piperazine.

Objective: To safely neutralize and remove spilled powder without generating airborne particulates.

  • Isolation: Immediately evacuate personnel from the immediate vicinity. If the spill occurs outside a fume hood, don a P100 respirator before re-entering the area.

  • Neutralization: Do not use water initially, as this creates a highly basic, corrosive solution that can damage surfaces and skin. Instead, carefully apply a weak acid solution (e.g., 5% citric acid or 1% acetic acid) to the perimeter of the spill, working inward to neutralize the basic piperazine/imidazole rings.

  • Mechanical Collection: Use absorbent chemical pads to collect the neutralized slurry.

    • Critical Warning: Never sweep the dry powder with a brush. Sweeping will aerosolize the haptenic particulates and trigger severe respiratory exposure.

  • Final Wash: Wash the decontaminated surface with copious amounts of water and verify the area is neutralized by testing the rinse water with pH indicator strips (target pH 6–8).

Waste Disposal Plan

  • Segregation: Collect all neutralized spill debris, contaminated gloves, weigh boats, and empty chemical vials in a dedicated, puncture-resistant hazardous waste container.

  • Labeling: Label the container explicitly as "Hazardous Waste: Basic Amine / Imidazole Derivatives (Corrosive, Sensitizing, Reprotoxic)".

  • Disposal: Do not flush any solutions down the sink. Transfer the sealed containers to the facility’s Environmental Health and Safety (EHS) department for high-temperature incineration. Thermal destruction effectively breaks down the nitrogenous rings into nitrogen oxides (NOx) and carbon dioxide, eliminating the biological hazard.

References

  • Carl Roth GmbH + Co. KG. "Safety Data Sheet: Imidazole PUFFERAN® (Art. No. X998)." Carl Roth.[Link]

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